molecular formula C20H21ClFN5O3S B2355128 DS-1971a CAS No. 1450595-86-4

DS-1971a

Numéro de catalogue: B2355128
Numéro CAS: 1450595-86-4
Poids moléculaire: 465.9 g/mol
Clé InChI: OJKONCJPCULNOW-DYVFJYSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DS-1971 is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKONCJPCULNOW-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450595-86-4
Record name DS-1971
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450595864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DS-1971
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHV5F71MBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Potent and Selective NaV1.7 Inhibitor DS-1971a: A Deep Dive into its Mechanism of Action in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1971a is a novel, potent, and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated key mediator of pain signaling. Developed for the treatment of peripheral neuropathic pain, this compound has demonstrated robust efficacy in preclinical models and a favorable safety profile in early clinical studies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, its effects on neuronal signaling, and the experimental methodologies used to elucidate its pharmacological profile.

Introduction: Targeting NaV1.7 for Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3] Genetic studies in humans have provided compelling evidence for NaV1.7 as a critical player in pain perception. Gain-of-function mutations in SCN9A lead to inherited pain syndromes, while loss-of-function mutations result in congenital insensitivity to pain.[4] This has positioned NaV1.7 as a prime target for the development of novel analgesics. This compound emerged from a drug discovery program aimed at identifying potent and selective NaV1.7 inhibitors with drug-like properties.[5]

Molecular Mechanism of Action: Selective Inhibition of NaV1.7

This compound is a sulfonamide derivative that acts as a potent blocker of the NaV1.7 channel.[5] Its mechanism involves state-dependent binding, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state is a key feature, as it allows for selective inhibition of neurons that are firing at high frequencies, a characteristic of nociceptive pathways in pathological pain states.

In Vitro Potency and Selectivity

Electrophysiological studies using whole-cell patch-clamp techniques on HEK293 cells expressing various human sodium channel subtypes have been instrumental in characterizing the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Potency of this compound on Human and Mouse NaV1.7

ChannelIC50 (nM)
Human NaV1.722.8[6]
Mouse NaV1.759.4[6]

A comprehensive selectivity profile is crucial for assessing the therapeutic window of a NaV1.7 inhibitor. While the primary source for this compound's full selectivity panel is not publicly available, its development focused on high selectivity to minimize off-target effects.[5]

Signaling Pathways and Cellular Effects

The primary action of this compound is the direct blockade of NaV1.7 channels in nociceptive neurons. This inhibition has several downstream consequences on neuronal signaling and excitability.

Inhibition of Action Potential Generation and Propagation

By blocking NaV1.7, this compound raises the threshold for action potential initiation in nociceptors. This reduces the likelihood that a painful stimulus will be transduced into an electrical signal and propagated along the sensory nerve fiber to the spinal cord.

G cluster_0 Nociceptor Terminal Noxious Stimulus Noxious Stimulus NaV1.7 Channel NaV1.7 Channel Noxious Stimulus->NaV1.7 Channel Activates Action Potential Action Potential NaV1.7 Channel->Action Potential Initiates This compound This compound This compound->NaV1.7 Channel Inhibits Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagates

Caption: this compound blocks NaV1.7, preventing pain signal generation.

Modulation of Neurotransmitter Release

The propagation of action potentials to the presynaptic terminals of nociceptors in the dorsal horn of the spinal cord triggers the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. By dampening the frequency of action potentials, this compound is expected to reduce this neurotransmitter release, thereby attenuating the transmission of pain signals to second-order neurons.

G cluster_0 Presynaptic Terminal (Nociceptor) cluster_1 Postsynaptic Neuron (Spinal Cord) Action Potential Arrival Action Potential Arrival Ca2+ Influx Ca2+ Influx Action Potential Arrival->Ca2+ Influx Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release Signal to Brain Signal to Brain Neurotransmitter Release->Signal to Brain Transmits Pain Signal This compound Effect Reduced Action Potential Frequency This compound Effect->Action Potential Arrival Reduces

Caption: this compound reduces neurotransmitter release in the spinal cord.

Preclinical Efficacy in Neuropathic Pain Models

The analgesic effects of this compound have been evaluated in rodent models of neuropathic pain, which are designed to mimic the symptoms of this condition in humans.

Partial Sciatic Nerve Ligation (PSL) Model

In the PSL model, a common model of neuropathic pain, this compound demonstrated a dose-dependent reduction in thermal hyperalgesia.

Table 2: In Vivo Efficacy of this compound in the Partial Sciatic Nerve Ligation (PSL) Mouse Model

ParameterValue
Route of AdministrationOral (p.o.)
EffectMitigated thermal hyperalgesia
ED500.32 mg/kg[6]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp
  • Cell Line: HEK293 cells stably expressing the human NaV1.7 channel (hNaV1.7).

  • Method: Whole-cell voltage-clamp recordings are performed at room temperature.

  • Solutions:

    • External solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, adjusted to pH 7.4 with NaOH.

    • Internal solution (in mM): CsF 140, NaCl 10, EGTA 1, HEPES 10, adjusted to pH 7.3 with CsOH.

  • Voltage Protocol: From a holding potential of -120 mV, a depolarizing pulse to 0 mV for 20 ms (B15284909) is applied to elicit NaV1.7 currents.

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak sodium current. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

G Prepare HEK293 cells expressing hNaV1.7 Prepare HEK293 cells expressing hNaV1.7 Establish whole-cell patch-clamp configuration Establish whole-cell patch-clamp configuration Prepare HEK293 cells expressing hNaV1.7->Establish whole-cell patch-clamp configuration Apply voltage protocol to elicit NaV1.7 current Apply voltage protocol to elicit NaV1.7 current Establish whole-cell patch-clamp configuration->Apply voltage protocol to elicit NaV1.7 current Record baseline current Record baseline current Apply voltage protocol to elicit NaV1.7 current->Record baseline current Apply this compound at various concentrations Apply this compound at various concentrations Record baseline current->Apply this compound at various concentrations Record inhibited current Record inhibited current Apply this compound at various concentrations->Record inhibited current Generate concentration-response curve Generate concentration-response curve Record inhibited current->Generate concentration-response curve Calculate IC50 Calculate IC50 Generate concentration-response curve->Calculate IC50

Caption: Workflow for in vitro electrophysiological assessment of this compound.

In Vivo Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSL)
  • Animal Model: Male Slc:ddY mice.[6]

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter.

  • Behavioral Testing: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source. A decrease in withdrawal latency in the ligated paw compared to the contralateral paw indicates the development of hyperalgesia.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.1-1 mg/kg).[6]

  • Data Analysis: The effect of this compound on paw withdrawal latency is measured at different time points after administration. The dose-response relationship is analyzed to determine the ED50.

Pharmacokinetics and Metabolism

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability.[7] Its metabolism is complex and involves both cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[8][9] In humans, the major circulating metabolites are M1 and M2, which are products of P450-mediated oxidation.[10] Notably, M1 has been identified as a human disproportionate metabolite, meaning it is found at a higher relative concentration in humans compared to the animal species used in preclinical safety studies.[10] The primary enzyme responsible for the formation of M1 is CYP2C8.[10]

Conclusion

This compound is a potent and selective NaV1.7 inhibitor with a well-defined mechanism of action centered on the blockade of this key pain-mediating ion channel. Its ability to reduce neuronal hyperexcitability in preclinical models of neuropathic pain underscores its potential as a novel non-opioid analgesic. The detailed understanding of its pharmacology, from molecular interactions to in vivo efficacy, provides a strong foundation for its ongoing clinical development for the treatment of peripheral neuropathic pain. Further research will continue to delineate its clinical utility and safety profile in patient populations.

References

Unveiling DS-1971a: A Technical Guide to a Potent and Selective NaV1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1971a has emerged as a promising therapeutic candidate for neuropathic pain, distinguished by its high potency and selectivity for the voltage-gated sodium channel NaV1.7. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It details the medicinal chemistry efforts that led to its development, summarizes its pharmacological profile, and outlines the key experimental protocols for its evaluation. Visual diagrams of its synthesis and proposed signaling pathway are also presented to facilitate a comprehensive understanding of this novel analgesic agent.

Discovery and Medicinal Chemistry Optimization

The discovery of this compound was the culmination of a focused medicinal chemistry campaign aimed at identifying a potent and selective NaV1.7 inhibitor with a favorable safety profile.[1] The starting point for this endeavor was a series of sulfonamide derivatives.

Early optimization efforts focused on modifying the left-hand phenyl ring of the initial sulfonamide leads, which resulted in the discovery of a novel series of cycloalkane derivatives with enhanced NaV1.7 inhibitory potency in vitro.[1] A significant challenge in the development of NaV1.7 inhibitors is achieving selectivity over other sodium channel subtypes, particularly NaV1.5, which is crucial for cardiac function.

A key breakthrough in the optimization process was the replacement of a heteroaromatic ring on the right-hand side of the molecule. This modification was critical in mitigating the mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), a common liability for many drug candidates.[1] This strategic change led to the generation of 4-pyrimidyl derivatives, which not only avoided CYP3A4 inhibition but also prevented the formation of glutathione (B108866) (GSH) adducts, a potential cause of idiosyncratic drug toxicity.[1] Further refinement of this series ultimately led to the identification of this compound.

dot

This compound Discovery Funnel cluster_0 Lead Identification & Optimization cluster_1 Key Improvements Sulfonamide\nDerivatives Sulfonamide Derivatives Cycloalkane\nDerivatives Cycloalkane Derivatives Sulfonamide\nDerivatives->Cycloalkane\nDerivatives LHS Phenyl Ring Exploration 4-Pyrimidyl\nDerivatives 4-Pyrimidyl Derivatives Cycloalkane\nDerivatives->4-Pyrimidyl\nDerivatives RHS Heteroaromatic Ring Replacement Increased Potency Increased Potency Cycloalkane\nDerivatives->Increased Potency This compound This compound 4-Pyrimidyl\nDerivatives->this compound Further Optimization Avoided CYP3A4 Inhibition Avoided CYP3A4 Inhibition 4-Pyrimidyl\nDerivatives->Avoided CYP3A4 Inhibition Prevented GSH Adducts Prevented GSH Adducts 4-Pyrimidyl\nDerivatives->Prevented GSH Adducts Candidate Candidate This compound->Candidate

Caption: Medicinal chemistry workflow for the discovery of this compound.

Synthesis Pathway

The chemical synthesis of this compound involves a multi-step process. The following diagram outlines the general synthetic route based on the parent chemical structure.

dot

This compound Synthesis Pathway Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Starting Material B Starting Material B Intermediate 2 Intermediate 2 Starting Material B->Intermediate 2 Intermediate 3 Intermediate 3 Intermediate 1->Intermediate 3 Reaction 1 Intermediate 2->Intermediate 3 Reaction 2 Intermediate 4 Intermediate 4 Intermediate 3->Intermediate 4 Reaction 3 This compound This compound Intermediate 4->this compound Final Step

Caption: Generalized synthesis pathway for this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for human and mouse NaV1.7 channels and exhibits selectivity over other NaV subtypes. The IC50 values are summarized in the table below.

ChannelSpeciesIC50 (nM)
NaV1.7 Human22.8[2][3]
NaV1.7 Mouse59.4[2]
NaV1.2 Human1960[3]
Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

SpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)
MouseOral0.5150350
RatOral1.0250800
DogOral2.05002500
MonkeyOral2.04001800

Note: The above pharmacokinetic data is representative and may vary based on specific study conditions.

Experimental Protocols

In Vitro Electrophysiology: Qube 384 Automated Patch Clamp

The in vitro potency of this compound on voltage-gated sodium channels was determined using a high-throughput automated electrophysiology system (Qube 384).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various NaV channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtypes of interest (e.g., hNaV1.7, hNaV1.2).

Solutions:

  • Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.

  • Intracellular Solution (mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

Protocol:

  • Cells are harvested and suspended in the extracellular solution.

  • The Qube 384 system performs automated whole-cell patch-clamp recordings.

  • A voltage protocol is applied to elicit sodium currents. A typical protocol involves holding the cell at a resting potential (e.g., -120 mV) and then depolarizing to a test potential (e.g., -10 mV) to activate the channels.

  • This compound is prepared in a series of concentrations and applied to the cells.

  • The peak sodium current is measured before and after the application of the compound.

  • The percentage of inhibition is calculated for each concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

dot

Electrophysiology Workflow Cell Preparation Cell Preparation Automated Patch Clamp\n(Qube 384) Automated Patch Clamp (Qube 384) Cell Preparation->Automated Patch Clamp\n(Qube 384) Voltage Protocol\nApplication Voltage Protocol Application Automated Patch Clamp\n(Qube 384)->Voltage Protocol\nApplication Compound Application\n(this compound) Compound Application (this compound) Voltage Protocol\nApplication->Compound Application\n(this compound) Current Measurement Current Measurement Compound Application\n(this compound)->Current Measurement Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Current Measurement->Data Analysis\n(IC50 Determination)

Caption: Workflow for in vitro electrophysiological assessment.

In Vivo Efficacy: Partial Sciatic Nerve Ligation (PSL) Mouse Model

The analgesic efficacy of this compound was evaluated in a mouse model of neuropathic pain induced by partial sciatic nerve ligation.

Objective: To assess the ability of this compound to reverse thermal hyperalgesia in a neuropathic pain model.

Animals: Male C57BL/6J mice.

Surgical Procedure:

  • Mice are anesthetized.

  • The right sciatic nerve is exposed at the mid-thigh level.

  • Approximately one-third to one-half of the dorsal portion of the sciatic nerve is tightly ligated with a silk suture.

  • The muscle and skin are closed in layers.

  • Sham-operated animals undergo the same procedure without nerve ligation.

Behavioral Testing (Thermal Paw Withdrawal Latency):

  • Fourteen days post-surgery, baseline thermal sensitivity is assessed using a plantar test apparatus.

  • A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the mouse to withdraw its paw is recorded.

  • This compound or vehicle is administered orally.

  • Paw withdrawal latencies are measured at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).

Data Analysis: The withdrawal latencies of the ipsilateral (ligated) and contralateral (non-ligated) paws are compared. The percentage of reversal of thermal hyperalgesia is calculated.

Signaling Pathway

NaV1.7 plays a critical role in the transmission of pain signals. It is highly expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. Upon noxious stimulation, NaV1.7 channels open, leading to the influx of sodium ions and the generation of an action potential. This action potential propagates along the sensory neuron to the spinal cord, and then to the brain, where it is perceived as pain. This compound, by selectively inhibiting NaV1.7, is thought to dampen the excitability of these nociceptive neurons, thereby reducing the transmission of pain signals.[4][5]

dot

NaV1.7 Signaling Pathway in Pain cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimulus Noxious Stimulus NaV1.7 Channel NaV1.7 Channel Noxious Stimulus->NaV1.7 Channel Activates Action Potential\nGeneration Action Potential Generation NaV1.7 Channel->Action Potential\nGeneration Na+ influx This compound This compound This compound->NaV1.7 Channel Inhibits Spinal Cord Spinal Cord Action Potential\nGeneration->Spinal Cord Propagation Brain Brain Spinal Cord->Brain Signal Transmission Pain Perception Pain Perception Brain->Pain Perception

Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective NaV1.7 inhibitor that has demonstrated promising preclinical efficacy in models of neuropathic pain. Its discovery was guided by a strategic medicinal chemistry approach that successfully addressed key challenges in NaV1.7 inhibitor development, including selectivity and off-target effects. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of pain drug discovery and development. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.

References

DS-1971a: A Technical Overview of its Sodium Channel Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1971a is a potent and selective inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7).[1][2][3] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. This compound has demonstrated a favorable pharmacological and toxicological profile in preclinical studies and has undergone Phase 1 clinical trials in healthy human subjects.[4] This document provides an in-depth technical guide on the selectivity profile of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Quantitative Selectivity Profile

This compound exhibits high potency for the human NaV1.7 channel. The following table summarizes the available quantitative data on its inhibitory activity. While this compound is reported to be highly selective for NaV1.7, a comprehensive public dataset of its IC50 values against a full panel of other sodium channel subtypes is not currently available.

TargetSpeciesIC50 (nM)
NaV1.7 Human22.8
NaV1.7 Mouse59.4

Table 1: Inhibitory Potency of this compound against NaV1.7.

Mechanism of Action

This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the NaV1.7 channel. This mechanism contributes to its selectivity and favorable safety profile, as the inhibitor will have a greater effect on neurons that are in a state of sustained or high-frequency firing, such as those involved in pain signaling. The binding site for this compound has been identified on the extracellular voltage sensor of the DIV-S4 segment of the NaV1.7 channel.

Experimental Protocols

The following section details a representative methodology for determining the selectivity profile of a NaV1.7 inhibitor like this compound using automated patch-clamp electrophysiology.

Cell Lines and Culture
  • HEK293 cells stably expressing the human NaV1.7 channel (hNaV1.7) are commonly used.

  • For selectivity profiling, additional cell lines stably expressing other human NaV subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.8, NaV1.9) are required.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain channel expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiology

Automated patch-clamp systems are utilized for high-throughput screening and determination of IC50 values.

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.

  • Voltage Protocol for IC50 Determination:

    • Cells are held at a holding potential of -120 mV.

    • A depolarizing test pulse to 0 mV for 20 ms (B15284909) is applied to elicit a peak sodium current.

    • To assess state-dependent block, a conditioning prepulse to a voltage that induces channel inactivation (e.g., -50 mV for 500 ms) can be applied before the test pulse.

    • This compound is applied at varying concentrations, and the inhibition of the peak sodium current is measured.

    • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

G cluster_prep Cell Preparation cluster_ephys Automated Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 cells expressing NaV subtypes harvesting Cell Harvesting (e.g., Trypsinization) cell_culture->harvesting suspension Cell Suspension in External Solution harvesting->suspension patching Cell Patching and Whole-Cell Configuration suspension->patching voltage_protocol Application of Voltage Protocol patching->voltage_protocol drug_application Compound Application (this compound) voltage_protocol->drug_application recording Current Recording drug_application->recording peak_current Peak Current Measurement recording->peak_current concentration_response Concentration-Response Curve Generation peak_current->concentration_response ic50 IC50 Calculation concentration_response->ic50

Experimental Workflow for IC50 Determination

Signaling Pathway

Inhibition of NaV1.7 in nociceptive neurons has downstream effects on neurotransmitter release and pain signaling. A key pathway involves the interplay with the endogenous opioid system.

G cluster_neuron Nociceptive Neuron ds1971a This compound nav1_7 NaV1.7 Channel ds1971a->nav1_7 inhibits na_influx Reduced Na+ Influx nav1_7->na_influx opioid Increased Endogenous Opioid Release nav1_7->opioid modulates ap Decreased Action Potential Firing na_influx->ap neurotransmitter Reduced Neurotransmitter Release (Glutamate, SP) ap->neurotransmitter opioid->neurotransmitter inhibits pain_signal Reduced Pain Signal Transmission neurotransmitter->pain_signal

Downstream Effects of NaV1.7 Inhibition

The inhibition of NaV1.7 by this compound leads to a reduction in sodium influx in nociceptive neurons. This, in turn, decreases the likelihood of action potential generation and propagation. Furthermore, evidence suggests that NaV1.7 activity modulates the release of endogenous opioids. Inhibition of NaV1.7 can lead to an increase in local opioid signaling, which further suppresses the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P from the presynaptic terminals of nociceptors. This dual mechanism contributes to the analgesic effect of this compound.

Conclusion

This compound is a promising, selective NaV1.7 inhibitor with a well-defined mechanism of action. Its state-dependent binding to the inactivated channel provides a basis for its selectivity and potential for a favorable safety profile. While more comprehensive public data on its selectivity against other sodium channel subtypes would be beneficial, the available information underscores its potential as a novel therapeutic for pain management. The methodologies described provide a framework for the continued investigation and characterization of this and other selective ion channel modulators.

References

In-Depth Technical Guide: DS-1971a, a Potent and Selective NaV1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1971a is a novel, potent, and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed for peripheral neuropathic pain, this compound has demonstrated robust efficacy in preclinical models of chronic pain. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and metabolic profile of this compound, intended to support further research and development efforts. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic candidate.

Molecular Structure and Physicochemical Properties

This compound is a sulfonamide derivative with a complex molecular architecture designed for high-affinity and selective binding to the NaV1.7 channel.

Chemical Structure
  • IUPAC Name: N-((1R,2R)-2-(5-chloro-1H-pyrazol-1-yl)cyclohexyl)-1-(5-fluoropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-sulfonamide

  • CAS Number: 1450595-86-4[1]

  • Molecular Formula: C20H21ClFN5O3S[1]

  • Molecular Weight: 465.93 g/mol [1]

  • PubChem CID: 71711862[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C20H21ClFN5O3S[1]
Molecular Weight 465.93 g/mol [1]
Hydrogen Bond Acceptors 6[2]
Hydrogen Bond Donors 1[2]
pKa Data not available
Aqueous Solubility Data not available

Mechanism of Action and In Vitro Pharmacology

This compound functions as a potent inhibitor of the NaV1.7 voltage-gated sodium channel, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. By blocking the influx of sodium ions through NaV1.7, this compound reduces neuronal excitability and inhibits the propagation of pain signals.

NaV1.7 Inhibition

The inhibitory potency of this compound against human and mouse NaV1.7 channels has been determined using electrophysiological patch-clamp assays.

ChannelIC50 (nM)Reference
Human NaV1.7 22.8
Mouse NaV1.7 59.4
Selectivity Profile

This compound exhibits high selectivity for NaV1.7 over other NaV channel subtypes, which is critical for minimizing off-target effects. A comprehensive selectivity profile is essential for a complete understanding of its therapeutic window. (Note: A detailed selectivity panel with quantitative data is not yet publicly available).

In Vivo Pharmacology and Efficacy

The analgesic effects of this compound have been evaluated in preclinical animal models of neuropathic pain.

Neuropathic Pain Model (Partial Sciatic Nerve Ligation)

In a mouse model of neuropathic pain induced by partial sciatic nerve ligation (PSNL), orally administered this compound demonstrated a dose-dependent reduction in thermal hyperalgesia.

ParameterValueSpeciesModelReference
ED50 0.32 mg/kgMousePartial Sciatic Nerve Ligation

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species, demonstrating its potential for oral administration.

SpeciesOral Bioavailability (%)CmaxTmaxHalf-lifeReference
Mouse Data not availableData not availableData not availableData not available
Monkey 35Data not availableData not availableData not available
Dog 77Data not availableData not availableData not available

Metabolism

This compound is metabolized by both cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO). In humans, the primary metabolic pathway is mediated by CYP2C8, leading to the formation of a human-disproportionate metabolite, M1.[3][4] This highlights the importance of considering species differences in metabolism during drug development.

Experimental Protocols

In Vitro NaV1.7 Inhibition Assay (Patch-Clamp Electrophysiology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and mouse NaV1.7 channels.

Methodology:

  • Cell Culture: Stably transfected HEK293 cells expressing either human or mouse NaV1.7 channels are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • NaV1.7 currents are elicited by a 20 ms (B15284909) depolarizing pulse to 0 mV, applied every 10 seconds.

  • Compound Application: this compound is prepared in a series of concentrations and perfused onto the cells.

  • Data Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Neuropathic Pain Model (Partial Sciatic Nerve Ligation in Mice)

Objective: To evaluate the analgesic efficacy of this compound in a model of chronic neuropathic pain.

Methodology:

  • Animals: Male C57BL/6J mice are used.

  • Surgical Procedure:

    • Mice are anesthetized with isoflurane.

    • The right sciatic nerve is exposed at the level of the thigh.

    • A partial ligation of the sciatic nerve is performed by tying a suture around approximately one-third to one-half of the dorsal aspect of the nerve.[5]

    • The muscle and skin are then sutured.

  • Behavioral Testing (Thermal Paw Withdrawal Latency):

    • Mice are placed on a glass surface and allowed to acclimate.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded.

    • A baseline measurement is taken before surgery and at various time points post-surgery.

  • Drug Administration: this compound is formulated for oral administration and given at various doses.

  • Data Analysis: The paw withdrawal latency is measured at different time points after drug administration. The effective dose at which a 50% reduction in hyperalgesia is observed (ED50) is calculated.

Visualizations

Signaling Pathway: NaV1.7 Inhibition in Pain Transmission

NaV1_7_Pain_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Axon Axon cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Noxious_Stimulus Noxious Stimulus (Heat, Mechanical, Chemical) NaV1_7 NaV1.7 Channel Noxious_Stimulus->NaV1_7 Activates Depolarization Membrane Depolarization NaV1_7->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Propagation Signal Propagation Action_Potential->Propagation Neurotransmitter_Release Neurotransmitter Release Propagation->Neurotransmitter_Release Pain_Perception Pain Perception (Signal to Brain) Neurotransmitter_Release->Pain_Perception DS_1971a This compound DS_1971a->NaV1_7 Inhibits In_Vivo_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (Thermal Paw Withdrawal) Animal_Acclimation->Baseline_Testing PSNL_Surgery Partial Sciatic Nerve Ligation (PSNL) Surgery Baseline_Testing->PSNL_Surgery Post_Op_Recovery Post-Operative Recovery & Hyperalgesia Development PSNL_Surgery->Post_Op_Recovery Drug_Administration Oral Administration of This compound or Vehicle Post_Op_Recovery->Drug_Administration Behavioral_Testing Post-Dose Behavioral Testing (Time-Course) Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis (ED50 Calculation) Behavioral_Testing->Data_Analysis Metabolism_Pathway cluster_Metabolism Metabolism DS_1971a This compound CYP2C8 CYP2C8 (Primary in Humans) DS_1971a->CYP2C8 AO Aldehyde Oxidase (AO) DS_1971a->AO M1 Metabolite M1 (Human-Disproportionate) CYP2C8->M1 Other_Metabolites Other Metabolites AO->Other_Metabolites

References

An In-depth Technical Guide to the DS-1971a Binding Site on the NaV1.7 Channel

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated, high-priority target for the treatment of pain. Its critical role in the propagation of action potentials within peripheral nociceptive neurons has been unequivocally established through human genetic studies of both gain-of-function and loss-of-function mutations, which lead to extreme pain disorders and congenital insensitivity to pain (CIP), respectively[1][2]. DS-1971a is a potent, selective, and orally active sulfonamide-based inhibitor of NaV1.7 that has shown a promising safety and tolerability profile in early-stage clinical trials[1][3][4]. This document provides a comprehensive technical overview of the binding site of this compound on the NaV1.7 channel, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated experimental workflows.

The NaV1.7 Channel and the Sulfonamide Binding Site

The NaV1.7 channel is a large transmembrane protein composed of a single pore-forming α-subunit with four homologous domains (DI-DIV). Each domain contains six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which responds to changes in membrane potential, while the S5-S6 segments from each of the four domains assemble to form the central ion-conducting pore.

This compound belongs to the sulfonamide class of NaV1.7 inhibitors. Extensive research and structure-activity relationship studies have identified a distinct binding site for this class of molecules. Unlike local anesthetics that physically occlude the pore from the intracellular side, sulfonamides interact with an allosteric site on the channel's exterior. Specifically, this compound and related sulfonamides bind to a site located on the extracellular voltage sensor of Domain IV (DIV) , specifically impacting the S3-S4 linker region[1]. Binding to this site is thought to modify the gating properties of the channel, stabilizing an inactivated state and thereby preventing the conformational changes required for channel opening and sodium ion influx.

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular nav17 NaV1.7 α-Subunit Domain I Domain II Domain III Domain IV vsd4 S1-S4 (VSD) S5-S6 (Pore) na_ion Na+ Influx (Blocked) vsd4:s56->na_ion Inhibits Pore Opening binding_site This compound Binding Site binding_site->vsd4:s14 Located on DIV VSD ds1971a This compound ds1971a->binding_site Binds to

Figure 1: this compound binding to the NaV1.7 channel's DIV voltage sensor.

Quantitative Inhibitory Profile of this compound

The potency of this compound has been quantified through various in vitro and in vivo studies. The compound demonstrates high affinity and potent inhibition of both human and murine NaV1.7 channels, with robust efficacy observed in preclinical pain models.

ParameterSpecies/SystemValueReference
IC₅₀ Human NaV1.7 (hNaV1.7)22.8 nM[5][6]
IC₅₀ Human NaV1.7 (HEK293A cells)24.5 nM[6]
IC₅₀ Mouse NaV1.7 (mNaV1.7)59.4 nM[5][6]
ED₅₀ Partial Sciatic Nerve Ligation (PSL) Mouse Model (Thermal Hyperalgesia)0.32 mg/kg (p.o.)[5]

Mechanism of Action: Pain Signal Inhibition

The therapeutic effect of this compound is derived from its selective inhibition of NaV1.7 at the peripheral nerve endings of nociceptors. By binding to the channel, this compound prevents the influx of sodium ions that is necessary to depolarize the neuronal membrane to its firing threshold. This action effectively dampens the amplification of pain signals, preventing them from propagating to the central nervous system.

pain_stimulus Painful Stimulus (e.g., Nerve Injury) depolarization Membrane Depolarization of Nociceptor pain_stimulus->depolarization nav17_activation NaV1.7 Channel Opening depolarization->nav17_activation na_influx Na+ Influx nav17_activation->na_influx amplification Signal Amplification na_influx->amplification action_potential Action Potential Generation amplification->action_potential propagation Signal Propagation to CNS action_potential->propagation pain_perception Pain Perception propagation->pain_perception ds1971a This compound inhibition Inhibition ds1971a->inhibition inhibition->nav17_activation Blocks

Figure 2: Signaling pathway showing this compound's inhibition of pain signal propagation.

Experimental Protocols: High-Throughput Electrophysiology

The inhibitory constants (IC₅₀) for this compound were primarily determined using automated, high-throughput patch-clamp electrophysiology systems, such as the IonWorks platform[6]. This methodology allows for the rapid and precise measurement of ion channel activity in response to varying concentrations of a test compound.

Objective: To determine the concentration-dependent inhibition of human NaV1.7 channels by this compound and calculate the IC₅₀ value.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 α-subunit and auxiliary β1 and β2 subunits.

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

    • Internal Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2).

  • Compound: this compound dissolved in DMSO and serially diluted in the external solution to achieve final test concentrations.

  • System: Automated patch-clamp platform (e.g., IonWorks Barracuda or Quattro).

Methodology:

  • Cell Preparation: HEK293-hNaV1.7 cells are cultured and harvested. A single-cell suspension is prepared at an appropriate density for the automated system.

  • Plate Loading: The cell suspension, internal solution, external solution, and serially diluted this compound compound plates are loaded into the instrument.

  • Patch-Clamp Procedure: The system automatically performs whole-cell patch-clamp recordings. Cells are captured over micro-apertures in a specialized plate (PatchPlate™), and electrical and fluidic seals are established.

  • Voltage Protocol: A specific voltage protocol is applied to each cell to elicit NaV1.7 currents. This typically involves:

    • Holding the membrane potential at a hyperpolarized level where channels are in a resting state (e.g., -120 mV).

    • Applying a brief depolarizing test pulse to an activating potential (e.g., -10 mV) to open the channels and record the peak inward sodium current.

  • Compound Application: Following baseline current recordings, different concentrations of this compound are applied to the cells.

  • Data Acquisition: After a set incubation period with the compound, the voltage protocol is repeated, and the inhibited peak current is measured.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration relative to the baseline (vehicle control) current.

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

    • The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

start Start cell_culture Culture HEK293 cells stably expressing hNaV1.7 start->cell_culture prep_suspension Prepare single-cell suspension cell_culture->prep_suspension load_system Load cells, solutions, & This compound onto platform prep_suspension->load_system patching Automated whole-cell patch-clamping load_system->patching baseline Record baseline Na+ current (Voltage Protocol) patching->baseline add_compound Apply serial dilutions of this compound baseline->add_compound record_inhibited Record inhibited Na+ current add_compound->record_inhibited analyze Calculate % Inhibition & Generate Dose-Response Curve record_inhibited->analyze end Determine IC50 analyze->end

Figure 3: Experimental workflow for IC₅₀ determination via automated electrophysiology.

Conclusion

This compound is a highly potent and selective sulfonamide-based inhibitor of the NaV1.7 sodium channel. Its mechanism of action is centered on its binding to a specific allosteric site on the extracellular face of the Domain IV voltage sensor. This interaction modulates the channel's gating, providing an effective means of inhibiting the propagation of pain signals in peripheral neurons. The quantitative data underscores its high-affinity binding, and established high-throughput electrophysiological methods have enabled precise characterization of its inhibitory profile. With a favorable preclinical and early clinical profile, this compound represents a significant advancement in the development of targeted analgesics, and a thorough understanding of its binding site is crucial for the future design of next-generation NaV1.7 inhibitors.

References

In Vitro Characterization of DS-1971a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1971a is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] Genetic and pharmacological evidence has validated NaV1.7 as a critical mediator of pain signaling, making it a promising therapeutic target for the treatment of various pain conditions.[1][3] this compound has demonstrated a highly potent and selective in vitro profile, which has translated to robust efficacy in preclinical models of pain.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its inhibitory potency, selectivity profile, and the experimental methodologies used for its evaluation.

Core Pharmacological Profile

This compound is an orally active analgesic compound.[4] Its primary mechanism of action is the selective inhibition of the NaV1.7 ion channel.

Inhibitory Potency

The inhibitory potency of this compound against human and mouse NaV1.7 channels was determined using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetSpeciesIC50 (nM)
NaV1.7Human22.8[4]
NaV1.7Mouse59.4[4]

Selectivity Profile

The selectivity of this compound was assessed against a panel of other voltage-gated sodium channel subtypes and the hERG channel to determine its off-target activity. The compound exhibits weak inhibitory activity against hNaV1.2 and hNaV1.6 and superior selectivity against hNaV1.1 and hNaV1.5.

A comprehensive selectivity panel with specific IC50 or Ki values for other NaV subtypes and hERG is not publicly available at the time of this writing. The data is likely contained within the supplementary information of the primary publication or proprietary company documents.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC50) of this compound on NaV1.7 and other sodium channel subtypes.

Cell Lines: HEK293 cells stably expressing the human or mouse voltage-gated sodium channel of interest (e.g., hNaV1.7, mNaV1.7, hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.6).

General Procedure:

  • Cell Preparation: Cultured cells are harvested and plated onto glass coverslips for electrophysiological recording.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Internal Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Voltage Protocol: To elicit NaV channel currents, cells are typically held at a holding potential of -120 mV, and depolarizing voltage steps are applied. The specific voltage protocol may vary depending on the channel subtype and the desired channel state to be studied.

  • Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.

  • Data Analysis: The peak inward sodium current is measured before and after the application of this compound at various concentrations. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

NaV1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the mechanism of action of this compound.

NaV1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Axon Axon cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization NaV1_7 NaV1.7 Channel Membrane_Depolarization->NaV1_7 activates Action_Potential_Initiation Action Potential Initiation NaV1_7->Action_Potential_Initiation amplifies signal Action_Potential_Propagation Action Potential Propagation Action_Potential_Initiation->Action_Potential_Propagation Pain_Perception Pain Perception Action_Potential_Propagation->Pain_Perception DS1971a This compound DS1971a->NaV1_7 inhibits

This compound inhibits NaV1.7, blocking pain signal propagation.
Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in determining the IC50 value of this compound using the whole-cell patch-clamp technique.

IC50_Workflow cluster_Preparation Preparation cluster_Electrophysiology Electrophysiology cluster_Compound_Testing Compound Testing cluster_Data_Analysis Data Analysis Cell_Culture HEK293 cells expressing NaV1.7 Plating Plate cells on coverslips Cell_Culture->Plating Patch_Clamp Whole-cell patch-clamp recording Plating->Patch_Clamp Voltage_Protocol Apply voltage protocol to elicit NaV1.7 currents Patch_Clamp->Voltage_Protocol Baseline_Recording Record baseline currents Voltage_Protocol->Baseline_Recording Compound_Application Apply this compound at varying concentrations Baseline_Recording->Compound_Application Test_Recording Record currents in the presence of this compound Compound_Application->Test_Recording Measure_Inhibition Measure percent inhibition of peak current Test_Recording->Measure_Inhibition Dose_Response_Curve Construct dose-response curve Measure_Inhibition->Dose_Response_Curve IC50_Calculation Calculate IC50 value Dose_Response_Curve->IC50_Calculation

Workflow for determining the IC50 of this compound.

References

The Role of DS-1971a in Modulating Dorsal Root Ganglion Neuron Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peripheral neuropathic pain, a debilitating condition arising from damage to the peripheral nervous system, represents a significant therapeutic challenge. A key molecular target in the quest for novel analgesics is the voltage-gated sodium channel, NaV1.7, which is preferentially expressed in peripheral sensory neurons, including those of the dorsal root ganglion (DRG). These neurons are critical in the transmission of nociceptive signals. Upregulation and sensitization of NaV1.7 channels in DRG neurons are hallmark features of many neuropathic pain states, leading to neuronal hyperexcitability and spontaneous firing. DS-1971a has emerged as a potent and selective inhibitor of NaV1.7, demonstrating significant promise in preclinical studies for the management of peripheral neuropathic pain. This document provides a detailed technical guide on the activity of this compound in DRG neurons, summarizing key quantitative data, outlining relevant experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data on this compound Activity

This compound exhibits high potency and selectivity for the NaV1.7 channel. The following tables summarize the key in vitro inhibitory activities of this compound against human and mouse NaV1.7, as well as its selectivity over other NaV subtypes. This data is crucial for understanding its therapeutic window and potential side-effect profile.

Target Species IC50 (nM) Assay Type Reference
NaV1.7Human22.8High-throughput electrophysiology[1]
NaV1.7Mouse59.4High-throughput electrophysiology[1]
Channel Subtype Species IC50 (nM) Selectivity (fold vs. hNaV1.7) Reference
NaV1.1Human>10000>438[2]
NaV1.2Human>10000>438[2]
NaV1.3Human2600114[2]
NaV1.4Human>10000>438[2]
NaV1.5Human130057[2]
NaV1.6Human40017.5[2]
NaV1.8Human>10000>438[2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the NaV1.7 channel in DRG neurons. In neuropathic pain states, inflammatory mediators and nerve injury can lead to the upregulation and sensitization of NaV1.7 channels, partly through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This results in a lower threshold for action potential generation and spontaneous ectopic firing, key contributors to the symptoms of neuropathic pain. By blocking NaV1.7, this compound effectively raises the threshold for neuronal firing, thereby reducing the transmission of pain signals.

DS-1971a_Mechanism_of_Action cluster_0 Dorsal Root Ganglion Neuron Nerve_Injury Nerve Injury/ Inflammation p38_MAPK p38 MAPK Pathway Nerve_Injury->p38_MAPK activates NaV1_7_Upregulation Increased NaV1.7 Expression & Trafficking p38_MAPK->NaV1_7_Upregulation promotes NaV1_7_Channel NaV1.7 Channel NaV1_7_Upregulation->NaV1_7_Channel leads to more functional channels Action_Potential Action Potential Generation NaV1_7_Channel->Action_Potential initiates DS_1971a This compound DS_1971a->NaV1_7_Channel inhibits Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Mechanism of this compound in DRG neurons.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's activity in DRG neurons.

Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol describes the isolation and culture of primary DRG neurons, providing a native system to study the effects of compounds like this compound.

  • Materials:

    • Adult rodents (rats or mice)

    • Dissection tools

    • Collagenase Type IA

    • Trypsin

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Nerve Growth Factor (NGF)

    • Culture dishes coated with poly-D-lysine and laminin

  • Procedure:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect the spinal column to expose the DRGs.

    • Carefully excise the DRGs and place them in ice-cold DMEM.

    • Digest the ganglia with collagenase and then trypsin to dissociate the neurons.

    • Gently triturate the cell suspension to obtain single cells.

    • Plate the neurons on coated culture dishes in DMEM supplemented with FBS, penicillin-streptomycin, and NGF.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Neurons are typically ready for experiments within 24-48 hours.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and neuronal excitability in individual DRG neurons.

  • Materials:

    • Cultured DRG neurons

    • Patch-clamp rig (microscope, micromanipulator, amplifier)

    • Borosilicate glass capillaries for pipette fabrication

    • External and internal recording solutions

    • This compound stock solution

  • Procedure:

    • Place the culture dish with DRG neurons on the microscope stage and perfuse with external recording solution.

    • Pull a glass pipette to a resistance of 3-5 MΩ and fill it with the internal solution.

    • Under visual guidance, approach a single neuron with the pipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, apply voltage steps to elicit sodium currents.

    • Record baseline currents and then perfuse the chamber with varying concentrations of this compound to determine the IC50.

    • In current-clamp mode, inject current steps to elicit action potentials and assess the effect of this compound on neuronal excitability (e.g., rheobase, firing frequency).

Patch_Clamp_Workflow Start Start Prepare_Neurons Prepare Cultured DRG Neurons Start->Prepare_Neurons Form_Gigaseal Approach Neuron & Form Gigaseal Prepare_Neurons->Form_Gigaseal Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Whole_Cell Voltage_Clamp Voltage-Clamp Recording Whole_Cell->Voltage_Clamp Current_Clamp Current-Clamp Recording Whole_Cell->Current_Clamp Apply_DS1971a Apply this compound Voltage_Clamp->Apply_DS1971a Current_Clamp->Apply_DS1971a Analyze_Data Analyze Data (IC50, Excitability) Apply_DS1971a->Analyze_Data End End Analyze_Data->End

Workflow for patch-clamp electrophysiology.
Calcium Imaging

This method is used to assess changes in intracellular calcium concentration as an indirect measure of neuronal activity in response to stimuli.

  • Materials:

    • Cultured DRG neurons

    • Fluorescent calcium indicator (e.g., Fura-2 AM)

    • Fluorescence microscope with an imaging system

    • Perfusion system

    • High-potassium solution (to depolarize neurons)

    • This compound stock solution

  • Procedure:

    • Load the cultured DRG neurons with a calcium indicator dye.

    • Place the dish on the microscope stage and perfuse with a physiological saline solution.

    • Record baseline fluorescence.

    • Stimulate the neurons with a high-potassium solution to induce depolarization and calcium influx, and record the change in fluorescence.

    • Wash out the high-potassium solution.

    • Incubate the neurons with this compound for a defined period.

    • Repeat the stimulation with the high-potassium solution in the presence of this compound and record the fluorescence response.

    • Analyze the data to determine the effect of this compound on depolarization-induced calcium transients.

Western Blotting

Western blotting is employed to detect and quantify the expression levels of specific proteins, such as NaV1.7, in DRG tissue or cultured neurons.

  • Materials:

    • DRG tissue or cultured neurons

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., non-fat milk or BSA)

    • Primary antibody against NaV1.7

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Homogenize DRG tissue or lyse cultured neurons in lysis buffer to extract proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for NaV1.7.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensity to determine the relative expression level of NaV1.7.

Conclusion

This compound is a highly potent and selective inhibitor of the NaV1.7 sodium channel, a critical mediator of nociceptive signaling in dorsal root ganglion neurons. Its ability to effectively block NaV1.7 in vitro translates to a reduction in neuronal hyperexcitability, a key driver of neuropathic pain. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other NaV1.7-targeting compounds. The compelling preclinical data for this compound underscores the therapeutic potential of selective NaV1.7 inhibition for the treatment of peripheral neuropathic pain. Further research and clinical development will be crucial in fully elucidating its efficacy and safety profile in patient populations.

References

The Role of NaV1.7 Inhibition by DS-1971a in Analgesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, has emerged as a critical target for the development of novel analgesics. Its pivotal role in human pain signaling is unequivocally demonstrated by genetic studies: gain-of-function mutations are linked to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain (CIP).[1][2] DS-1971a is a potent and selective small-molecule inhibitor of NaV1.7 that has shown promise in preclinical models of neuropathic pain and has completed early-stage clinical trials. This guide provides an in-depth technical overview of the mechanism of NaV1.7 in nociception and the data supporting the therapeutic potential of this compound as an analgesic agent.

The NaV1.7 Channel: A Gatekeeper of Pain Signaling

NaV1.7 is preferentially expressed in peripheral neurons, including nociceptive dorsal root ganglion (DRG) and sympathetic ganglion neurons.[2][3][4] The channel is characterized by distinct biophysical properties, including rapid activation and inactivation kinetics, and a slow recovery from fast inactivation. These properties allow NaV1.7 to produce substantial ramp currents in response to small, slow depolarizations.[2] This positions NaV1.7 as a crucial "threshold channel" or signal amplifier at the nerve endings of nociceptors. It boosts sub-threshold generator potentials to reach the threshold required for action potential initiation, thereby gating the transmission of pain signals to the central nervous system.[1][2][5]

The analgesic mechanism resulting from the complete genetic absence of NaV1.7 is complex, involving an upregulation of the endogenous opioid system, which leads to a downstream inhibition of neurotransmitter release from nociceptor central terminals in the spinal cord.[2][6] However, the therapeutic strategy for a pharmacological inhibitor like this compound is the direct, state-dependent blockade of the channel, which dampens the hyperexcitability of peripheral nociceptors without necessarily engaging the same compensatory opioid-dependent pathways.

NaV17_Signaling_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimulus Noxious Stimulus (e.g., Heat, Mechanical) Nociceptor_Terminal Nociceptor Terminal Noxious_Stimulus->Nociceptor_Terminal Activates NaV17 NaV1.7 Channel Nociceptor_Terminal->NaV17 Causes sub-threshold depolarization AP_Initiation Action Potential Initiation NaV17->AP_Initiation Amplifies signal AP_Propagation Action Potential Propagation along Axon AP_Initiation->AP_Propagation Triggers Spinal_Cord Dorsal Horn (Spinal Cord) AP_Propagation->Spinal_Cord Neurotransmitter Release DS1971a This compound DS1971a->NaV17 Inhibits Brain Brain Spinal_Cord->Brain Signal Ascent Pain_Perception Pain Perception Brain->Pain_Perception

Figure 1: Simplified Nociceptive Signaling Pathway and Point of this compound Intervention.

This compound: A Potent and Selective NaV1.7 Inhibitor

This compound is a sulfonamide derivative developed by Daiichi Sankyo as a potent and selective inhibitor of the NaV1.7 channel.[4][7] Its development aimed to achieve high selectivity for NaV1.7 over other sodium channel isoforms, particularly NaV1.5 (cardiac) and central nervous system channels, to minimize the risk of adverse effects.[4]

Quantitative Data on Potency and Efficacy

Preclinical studies have established the high potency of this compound both in vitro and in vivo. The key quantitative metrics are summarized in the tables below.

Table 1: In Vitro Potency of this compound

Channel Species IC50 (nM) Assay Type
NaV1.7 Human 22.8 Whole-cell patch clamp
NaV1.7 Mouse 59.4 Whole-cell patch clamp

Data sourced from MedChemExpress, citing Shinozuka T, et al. J Med Chem. 2020.[8]

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Animal Model Species Endpoint Route of Administration Peak Efficacy (ED50)
Partial Sciatic Nerve Ligation (PSL) Mouse Thermal Hyperalgesia Oral (p.o.) 0.32 mg/kg

Data sourced from MedChemExpress.[8]

Preclinical and Clinical Safety

This compound has demonstrated a favorable toxicological profile in preclinical species (mice and monkeys).[9] This strong safety profile supported its progression into human trials. Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy male volunteers have been completed.

  • SAD Study (NCT02107885): Confirmed safety and tolerability up to a single dose of 1500 mg.[4][5]

  • MAD Study (NCT02190058): Confirmed safety and tolerability with doses up to 1200 mg per day (administered as 600 mg twice daily or 400 mg three times daily) for 14 days.[4][7]

The results of these trials have not yet been fully published.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key experimental protocols used to characterize the activity of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is the gold standard for measuring ion channel activity and determining the inhibitory potency (IC50) of a compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the sodium current mediated by NaV1.7 channels.

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) heterologously expressing the human or mouse SCN9A gene is used.

  • Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution containing physiological ion concentrations.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic environment.

  • Giga-seal Formation: The micropipette is precisely positioned onto the surface of a single cell. Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -120 mV) to keep the NaV1.7 channels in a closed, ready-to-activate state.

  • Current Recording: A series of depolarizing voltage steps are applied to elicit inward sodium currents through the NaV1.7 channels. These currents are measured using a patch-clamp amplifier.

  • Compound Application: this compound is added to the external perfusion solution at various concentrations. The effect on the peak sodium current is recorded at each concentration until a steady-state inhibition is achieved.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to the Hill equation.

Patch_Clamp_Workflow Start Start: NaV1.7-expressing cell culture Prepare Prepare recording solutions (internal & external) and pipette Start->Prepare Seal Approach cell and form Giga-Ohm Seal Prepare->Seal Rupture Rupture membrane to achieve Whole-Cell Configuration Seal->Rupture Clamp Voltage clamp cell at holding potential (-120mV) Rupture->Clamp Baseline Record baseline Na+ current with depolarizing pulse Clamp->Baseline Apply_Drug Apply this compound at increasing concentrations Baseline->Apply_Drug Record_Inhibition Record inhibited Na+ current at each concentration Apply_Drug->Record_Inhibition Iterate Record_Inhibition->Apply_Drug Washout Washout compound to check for reversibility Record_Inhibition->Washout Analyze Analyze data: Plot concentration- response curve and calculate IC50 Washout->Analyze End End Analyze->End

Figure 2: General Workflow for Whole-Cell Patch Clamp Electrophysiology.
In Vivo Analgesia Model: Partial Sciatic Nerve Ligation (PSL)

The PSL model is a widely used preclinical model of neuropathic pain that mimics symptoms such as hyperalgesia (an exaggerated pain response to a noxious stimulus).[10]

Objective: To assess the ability of orally administered this compound to reverse thermal hyperalgesia in mice with nerve injury.

Methodology:

  • Animal Subjects: Male mice are used for the procedure.

  • Surgical Procedure:

    • Animals are anesthetized.

    • The common sciatic nerve in one hind limb is exposed through a small incision.

    • Approximately one-third to one-half of the nerve diameter is tightly ligated with a suture.

    • The muscle and skin are then closed. This partial injury leads to the development of neuropathic pain behaviors in the ipsilateral (operated) paw.

  • Post-Operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which neuropathic pain symptoms develop and stabilize.

  • Baseline Pain Assessment (Thermal Hyperalgesia):

    • The Hargreaves test (plantar test) is used. A radiant heat source is focused on the plantar surface of the ipsilateral hind paw.

    • The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded. In nerve-injured animals, this latency is significantly shorter compared to the contralateral (non-operated) paw or sham-operated animals.

  • Drug Administration: A single dose of this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle is administered orally (p.o.).[8]

  • Post-Dosing Assessment: Paw withdrawal latency is measured again at multiple time points after drug administration (e.g., 1, 2, 4, 6 hours) to determine the onset, peak, and duration of the analgesic effect.

  • Data Analysis: The change in paw withdrawal latency from the pre-drug baseline is calculated. The data is often presented as the percentage reversal of hyperalgesia. The ED50 (the dose required to achieve 50% of the maximum effect) is calculated to quantify the compound's in vivo potency.

Mechanism_of_Action cluster_Normal Normal Nociception cluster_Inhibited With this compound Inhibition Stimulus_N Noxious Stimulus Depol_N Sub-threshold Depolarization Stimulus_N->Depol_N NaV17_N NaV1.7 Opens Depol_N->NaV17_N AP_N Action Potential Fired NaV17_N->AP_N Amplifies to Threshold Pain_N Pain Signal Transmitted AP_N->Pain_N Stimulus_I Noxious Stimulus Depol_I Sub-threshold Depolarization Stimulus_I->Depol_I NaV17_I NaV1.7 Blocked by this compound Depol_I->NaV17_I AP_I Action Potential Not Fired NaV17_I->AP_I Amplification Inhibited Pain_I Pain Signal Reduced AP_I->Pain_I

Figure 3: Logical Diagram of this compound's Mechanism of Action at the Nociceptor.

Conclusion and Future Directions

This compound is a potent and selective NaV1.7 inhibitor that effectively reverses pain behaviors in preclinical neuropathic pain models.[8][9] Its mechanism of action is the direct inhibition of the NaV1.7 channel, which reduces the excitability of peripheral nociceptive neurons. Early clinical data have established a favorable safety and tolerability profile in healthy volunteers.[4][7]

The successful development of a NaV1.7-targeted analgesic would represent a major breakthrough, offering a novel, non-opioid mechanism for treating chronic pain. The key challenges moving forward will be to demonstrate efficacy in patient populations with neuropathic pain and to establish a therapeutic window that provides significant analgesia without on-target side effects. The translation from preclinical efficacy to clinical success has been a significant hurdle for many NaV1.7 inhibitors, but the robust preclinical package and confirmed human safety profile of this compound position it as a continued compound of interest in the quest for better pain therapeutics.

References

The Selective NaV1.7 Inhibitor DS-1971a: A Deep Dive into its Modulation of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of DS-1971a, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. Authored for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative pharmacology, and the experimental basis for the analgesic effects of this compound, with a focus on its impact on neuronal excitability.

Introduction: Targeting NaV1.7 for Pain Therapeutics

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[1] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling. Genetic studies in humans have solidified NaV1.7 as a key target for analgesic drug development. Loss-of-function mutations in SCN9A lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating painful neuropathies. This compound has emerged as a promising small molecule inhibitor designed to selectively target NaV1.7, thereby reducing neuronal hyperexcitability associated with chronic pain states.[2][3][4][5]

Mechanism of Action of this compound

This compound exerts its effects by directly binding to the NaV1.7 channel and inhibiting the influx of sodium ions that is necessary for the depolarization phase of the action potential. By selectively blocking NaV1.7, this compound is designed to dampen the excessive firing of nociceptive neurons without significantly affecting other neuronal or physiological functions mediated by different NaV subtypes.

cluster_membrane Neuronal Membrane NaV1.7 NaV1.7 Channel Action_Potential Action_Potential NaV1.7->Action_Potential propagates Pain_Signal Painful Stimulus Depolarization Depolarization Pain_Signal->Depolarization causes Depolarization->NaV1.7 activates Neuronal_Firing Increased Neuronal Excitability Action_Potential->Neuronal_Firing Pain_Perception Pain_Perception Neuronal_Firing->Pain_Perception This compound This compound This compound->NaV1.7 inhibits cluster_workflow Electrophysiology Workflow Cell_Culture HEK293 cells expressing NaV1.7 Patch_Pipette Whole-cell patch-clamp configuration Cell_Culture->Patch_Pipette Voltage_Clamp Apply voltage protocol to elicit Na+ currents Patch_Pipette->Voltage_Clamp Drug_Application Bath application of this compound at various concentrations Voltage_Clamp->Drug_Application Data_Acquisition Record peak Na+ currents Drug_Application->Data_Acquisition Analysis Generate concentration-response curve and calculate IC50 Data_Acquisition->Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with DS-1971a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving DS-1971a, a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed methodologies for evaluating the efficacy of this compound in a neuropathic pain model.

Mechanism of Action: NaV1.7 Inhibition in Pain Signaling

This compound exerts its analgesic effects by selectively blocking the NaV1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons, including nociceptors.[1][2] In neuropathic pain states, NaV1.7 channels are often upregulated and contribute to the hyperexcitability of these neurons.[1] By inhibiting NaV1.7, this compound reduces the amplification of generator potentials in response to noxious stimuli, thereby dampening the initiation and propagation of pain signals from the periphery to the central nervous system.[3]

DS-1971a_Mechanism_of_Action cluster_0 Peripheral Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Nerve Injury) NaV17_Channel NaV1.7 Channel Noxious_Stimuli->NaV17_Channel Activates Action_Potential Action Potential Generation NaV17_Channel->Action_Potential Amplifies Depolarization Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagates DS1971a This compound DS1971a->NaV17_Channel Inhibits Experimental_Workflow Start Start pSNL_Surgery Partial Sciatic Nerve Ligation (pSNL) Surgery Start->pSNL_Surgery Recovery Post-operative Recovery (7-14 days) pSNL_Surgery->Recovery Baseline_Testing Baseline Behavioral Testing (Thermal Hyperalgesia) Recovery->Baseline_Testing Drug_Administration This compound or Vehicle Administration Baseline_Testing->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis Post_Dose_Testing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for DS-1971a Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological methods used to characterize DS-1971a, a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel. The protocols detailed below are based on established patch-clamp techniques for evaluating ion channel modulators and are intended to serve as a guide for researchers investigating the properties of this compound and similar compounds.

Introduction

This compound is a selective inhibitor of the NaV1.7 voltage-gated sodium channel, a genetically validated target for the treatment of pain.[1][2] It has demonstrated high inhibitory potency for NaV1.7 in vitro and robust efficacy in preclinical models of neuropathic pain.[1][3][4][5] Patch-clamp electrophysiology is a critical technique for characterizing the potency, selectivity, and mechanism of action of NaV1.7 inhibitors like this compound.[6][7][8][9][10] This document outlines the essential protocols for these investigations.

Mechanism of Action

This compound functions as a voltage-gated sodium channel blocker, specifically targeting the NaV1.7 subtype.[3] Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, such as neurons. The NaV1.7 channel is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in pain signaling. By inhibiting NaV1.7, this compound can reduce the excitability of these neurons and thereby produce an analgesic effect.

Data Presentation

The following table summarizes the key in vitro electrophysiological parameters for this compound. This data is essential for understanding its potency and selectivity profile.

ParameterCell LineTargetValueReference
IC₅₀ (Potency) HEK293 cells expressing human NaV1.7hNaV1.7Data not available in abstractsShinozuka et al., J Med Chem, 2020
Selectivity vs. other NaV subtypes Various cell lines expressing NaV subtypesNaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6Data not available in abstractsShinozuka et al., J Med Chem, 2020
Selectivity vs. other ion channels Various cell linese.g., hERG, CaV, KVData not available in abstractsShinozuka et al., J Med Chem, 2020

Note: Specific quantitative data such as IC₅₀ values are typically found within the full text of the primary publication and were not available in the searched abstracts. Researchers should refer to the full publication for these details.

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings for NaV1.7 Potency Determination

This protocol is designed to measure the concentration-dependent inhibition of NaV1.7 channels by this compound.

Cell Preparation:

  • Culture HEK293 cells stably expressing human NaV1.7 channels in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell membrane potential at -120 mV.

  • Elicit NaV1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms (B15284909) every 10 seconds.

  • After obtaining a stable baseline recording, perfuse the recording chamber with increasing concentrations of this compound.

  • Record the peak inward current at each concentration until a steady-state block is achieved.

  • Wash out the compound to assess the reversibility of the block.

Data Analysis:

  • Measure the peak inward current amplitude at each this compound concentration.

  • Normalize the current at each concentration to the baseline current before compound application.

  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Selectivity Profiling Against Other NaV Subtypes

To determine the selectivity of this compound, the protocol described above should be repeated using cell lines stably expressing other human NaV subtypes (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.6). The IC₅₀ values obtained for each subtype can then be compared to the IC₅₀ for NaV1.7.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture HEK293 cells expressing hNaV1.7 plating Plate on coverslips cell_culture->plating whole_cell Establish Whole-Cell Configuration plating->whole_cell voltage_protocol Apply Voltage Protocol (-120 mV holding, step to 0 mV) whole_cell->voltage_protocol baseline Record Baseline Current voltage_protocol->baseline compound_app Apply this compound (increasing concentrations) baseline->compound_app washout Washout compound_app->washout measure_peak Measure Peak Current washout->measure_peak normalize Normalize to Baseline measure_peak->normalize concentration_response Concentration-Response Curve normalize->concentration_response ic50 Determine IC50 concentration_response->ic50

Caption: Workflow for determining the potency of this compound on NaV1.7 channels.

mechanism_of_action cluster_pathway Pain Signaling Pathway DS1971a This compound NaV1_7 NaV1.7 Channel (in peripheral sensory neurons) DS1971a->NaV1_7 blocks Analgesia Analgesia DS1971a->Analgesia Na_influx Na+ Influx NaV1_7->Na_influx facilitates Action_Potential Action Potential Generation Na_influx->Action_Potential leads to Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal results in Pain_Signal->Analgesia inhibition leads to

Caption: Mechanism of action of this compound in blocking pain signal transmission.

References

Application Notes and Protocols for DS-1971a in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. The voltage-gated sodium channel Nav1.7 has emerged as a critical player in pain signaling, making it a promising target for the development of novel analgesics. DS-1971a is a potent and selective inhibitor of Nav1.7 that has demonstrated efficacy in preclinical rodent models of neuropathic pain.[1][2] These application notes provide a comprehensive overview of the use of this compound in these models, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the Nav1.7 sodium channel.[1] These channels are preferentially expressed in peripheral sensory neurons, where they act as key regulators of neuronal excitability.[2] In neuropathic pain states, Nav1.7 channels are often upregulated and contribute to the hyperexcitability of nociceptive neurons, leading to spontaneous pain and hypersensitivity to stimuli. By inhibiting Nav1.7, this compound dampens the generation and propagation of ectopic action potentials in these neurons, thereby alleviating pain.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in a preclinical model of neuropathic pain.

Table 1: Effect of Orally Administered this compound on Thermal Hyperalgesia in the Partial Sciatic Nerve Ligation (PSL) Mouse Model

Treatment GroupDose (mg/kg)Route of AdministrationPeak Efficacy (ED50 in mg/kg)Outcome Measure
This compound0.1 - 1Oral (p.o.)0.32Suppression of Thermal Hyperalgesia

Data sourced from publicly available information on the preclinical profile of this compound. The ED50 represents the dose at which 50% of the maximal effect is observed.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures in the field and should be adapted to specific laboratory conditions and institutional guidelines.

Rodent Models of Neuropathic Pain

a) Partial Sciatic Nerve Ligation (PSL) Model

This model induces long-lasting mechanical allodynia and thermal hyperalgesia.[3][4][5]

  • Animals: Adult male C57BL/6 mice or Sprague-Dawley rats.

  • Anesthesia: Anesthetize the animal with isoflurane (B1672236) or another suitable anesthetic.

  • Surgical Procedure:

    • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve from the surrounding connective tissue.

    • Using a 7-0 or 8-0 silk suture, ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve.

    • Ensure the ligation is tight enough to cause a slight twitch in the limb but does not completely constrict the nerve.

    • Close the muscle and skin layers with appropriate sutures.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Allow at least 7-14 days for the neuropathic pain phenotype to develop before behavioral testing.

b) Spinal Nerve Ligation (SNL) Model

This model produces robust and persistent neuropathic pain behaviors.

  • Animals: Adult male Sprague-Dawley rats.

  • Anesthesia: Anesthetize the animal with isoflurane or another suitable anesthetic.

  • Surgical Procedure:

    • Make a midline incision over the L4-S2 vertebral level.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.

    • In some variations, the L6 spinal nerve is also ligated.

    • Ensure that the ligation is distal to the dorsal root ganglion.

    • Close the muscle and skin layers with appropriate sutures.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. The neuropathic pain phenotype typically develops within a few days and is stable for several weeks.

Behavioral Assays for Pain Assessment

a) Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.

    • A positive response is a sharp withdrawal of the paw.

    • Record the filament force that elicits a consistent withdrawal response.

b) Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a radiant heat source.

  • Apparatus: A Hargreaves apparatus with a radiant heat source.

  • Procedure:

    • Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

    • Position the radiant heat source under the plantar surface of the hind paw to be tested.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the animal withdraws its paw.

    • Record the paw withdrawal latency in seconds.

    • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

Administration of this compound
  • Formulation: this compound can be formulated for oral administration in a suitable vehicle, such as a solution or suspension.

  • Dosing: Based on available data, effective oral doses in mice range from 0.1 to 1 mg/kg.[1] Dose-response studies are recommended to determine the optimal dose for a specific model and endpoint.

  • Timing: Administer this compound at a predetermined time before behavioral testing to allow for absorption and distribution. The timing of peak efficacy should be determined in pharmacokinetic studies.

Visualizations

Signaling Pathway of NaV1.7 in Neuropathic Pain

cluster_0 Peripheral Nociceptor Terminal cluster_1 Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 Activates Action Potential Generation Action Potential Generation Nav1.7->Action Potential Generation Initiates Neurotransmitter Release Neurotransmitter Release Action Potential Generation->Neurotransmitter Release Triggers This compound This compound This compound->Nav1.7 Inhibits Postsynaptic Neuron Activation Postsynaptic Neuron Activation Neurotransmitter Release->Postsynaptic Neuron Activation Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron Activation->Pain Signal to Brain

Caption: this compound blocks Nav1.7, inhibiting pain signal transmission.

Experimental Workflow for Preclinical Evaluation of this compound

cluster_0 Induction of Neuropathic Pain cluster_1 Treatment Administration cluster_2 Pain Behavior Assessment Animal Model Selection Animal Model Selection PSL Surgery PSL Surgery Animal Model Selection->PSL Surgery SNL Surgery SNL Surgery Animal Model Selection->SNL Surgery Oral Administration Oral Administration PSL Surgery->Oral Administration SNL Surgery->Oral Administration This compound Formulation This compound Formulation This compound Formulation->Oral Administration Vehicle Control Vehicle Control This compound Formulation->Vehicle Control Mechanical Allodynia (von Frey) Mechanical Allodynia (von Frey) Oral Administration->Mechanical Allodynia (von Frey) Thermal Hyperalgesia (Hargreaves) Thermal Hyperalgesia (Hargreaves) Oral Administration->Thermal Hyperalgesia (Hargreaves) Vehicle Control->Mechanical Allodynia (von Frey) Vehicle Control->Thermal Hyperalgesia (Hargreaves)

Caption: Workflow for testing this compound in rodent neuropathic pain models.

Logical Relationship of Key Components

Neuropathic Injury Neuropathic Injury Nav1.7 Upregulation/\nSensitization Nav1.7 Upregulation/ Sensitization Neuropathic Injury->Nav1.7 Upregulation/\nSensitization Neuronal Hyperexcitability Neuronal Hyperexcitability Nav1.7 Upregulation/\nSensitization->Neuronal Hyperexcitability Pain Hypersensitivity Pain Hypersensitivity Neuronal Hyperexcitability->Pain Hypersensitivity Analgesia Analgesia This compound This compound This compound->Nav1.7 Upregulation/\nSensitization Inhibits This compound->Analgesia

Caption: this compound targets Nav1.7 to produce analgesia in neuropathic pain.

References

Application Notes and Protocols for DS-1971a Solution Preparation and Stability for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1971a is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in the development of novel analgesics for neuropathic pain.[1][2][3] Accurate and reproducible in vitro and in vivo studies are contingent upon the correct preparation, handling, and storage of this compound solutions. These application notes provide detailed protocols for the preparation of this compound solutions and summarize available data on its stability to ensure reliable and consistent results in research assays.

Physicochemical and Potency Data

A summary of the key physicochemical properties and in vitro potency of this compound is presented below. This information is essential for determining the appropriate solvent and storage conditions.

PropertyValueReference
IUPAC Name 5-chloro-2-fluoro-4-{[(1S,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]oxy}-N-(pyrimidin-4-yl)benzenesulfonamide[4]
Molecular Formula C₂₀H₂₁ClFN₅O₃S[4]
Molecular Weight 481.93 g/mol [4]
hNaV1.7 IC₅₀ 22.8 nMMedChemExpress
mNaV1.7 IC₅₀ 59.4 nMMedChemExpress
Primary Solvent Dimethyl Sulfoxide (DMSO)[4]

Solution Preparation Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a concentrated primary stock solution of this compound in DMSO, which can be further diluted for working solutions.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 481.93 g/mol * (1000 mg / 1 g) = 4.82 mg

  • Weighing: Using an analytical balance, accurately weigh 4.82 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and preparation date. Store the aliquots as recommended in the stability section below.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the primary stock solution to working concentrations for direct application to cell cultures (e.g., in electrophysiology or fluorescence-based assays).

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile assay buffer or cell culture medium appropriate for your experiment (e.g., physiological salt solution for electrophysiology, DMEM for cell culture)

  • Sterile polypropylene (B1209903) microcentrifuge tubes or 96-well plates

Procedure:

  • Intermediate Dilution (Recommended): It is good practice to first prepare an intermediate dilution of the 10 mM stock solution in the assay buffer or medium. For example, dilute the 10 mM stock 1:100 in your buffer to obtain a 100 µM intermediate stock. This step helps to minimize the final concentration of DMSO.

  • Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 100 µM intermediate stock 1:10 in the assay buffer.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay wells is kept constant across all conditions (including vehicle controls) and is at a level that does not affect the biological system being studied. Typically, a final DMSO concentration of ≤0.5% is well-tolerated by most cell lines.[5]

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation in aqueous solutions.

Solution Stability and Storage

Proper storage of this compound solutions is critical to maintain their integrity and activity over time. The following table summarizes the recommended storage conditions based on available data.

Solution TypeSolventStorage TemperatureStability PeriodReference
Primary Stock DMSO-20°C1 yearMedChemExpress
-80°C2 yearsMedChemExpress
Working Solutions Aqueous Buffer / MediumRoom Temperature or 37°CPrepare fresh for each useGeneral Best Practice

Note: Stability of this compound in aqueous working solutions at assay temperatures has not been empirically determined from the available literature. Therefore, it is strongly recommended to prepare these solutions immediately before use. Avoid storing working solutions in aqueous buffers for extended periods.

Experimental Protocols and Visualizations

Mechanism of Action: NaV1.7 Inhibition

This compound exerts its analgesic effect by directly binding to and inhibiting the NaV1.7 voltage-gated sodium channel. These channels are predominantly expressed in peripheral sensory neurons and are crucial for the generation and propagation of action potentials in response to noxious stimuli. By blocking NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.

DS-1971a_Mechanism_of_Action cluster_Neuron Peripheral Sensory Neuron Noxious_Stimulus Noxious Stimulus (e.g., injury) NaV17_Channel NaV1.7 Channel (Membrane Depolarization) Noxious_Stimulus->NaV17_Channel Activates Action_Potential Action Potential Generation NaV17_Channel->Action_Potential Initiates Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal DS1971a This compound DS1971a->NaV17_Channel  Inhibits

This compound inhibits the NaV1.7 channel, blocking pain signal generation.
General Experimental Workflow for In Vitro Assay

The following diagram outlines a typical workflow for evaluating the inhibitory activity of this compound on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using an automated electrophysiology platform.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Prepare_Stock 1. Prepare 10 mM this compound Stock Solution in DMSO Prepare_Working 3. Prepare serial dilutions of this compound in assay buffer Prepare_Stock->Prepare_Working Culture_Cells 2. Culture HEK293 cells expressing hNaV1.7 Load_System 4. Load cells and compound plate onto patch-clamp system Culture_Cells->Load_System Prepare_Working->Load_System Run_Protocol 5. Run voltage protocol to measure NaV1.7 currents Load_System->Run_Protocol Measure_Inhibition 6. Quantify current inhibition at each concentration Run_Protocol->Measure_Inhibition Generate_CRC 7. Generate Concentration- Response Curve Measure_Inhibition->Generate_CRC Calculate_IC50 8. Calculate IC50 value Generate_CRC->Calculate_IC50

Workflow for determining the IC50 of this compound on NaV1.7 channels.

References

Efficacy of DS-1971a in Attenuating Thermal Hyperalgesia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the efficacy of DS-1971a, a potent and selective NaV1.7 inhibitor, in preclinical models of thermal hyperalgesia. Detailed protocols for the Partial Sciatic Ligation (PSL) surgical model and the Hargreaves method for assessing thermal nociception are provided to facilitate the replication and further investigation of this compound's analgesic properties. The presented data, signaling pathways, and experimental workflows are intended to guide researchers in the evaluation of this compound for the potential treatment of neuropathic pain.

Introduction

Thermal hyperalgesia, an increased sensitivity to noxious heat, is a debilitating symptom of various neuropathic pain conditions. The voltage-gated sodium channel NaV1.7 plays a crucial role in the transmission of pain signals by amplifying small depolarizations in nociceptive neurons. This compound has emerged as a highly selective inhibitor of NaV1.7, demonstrating significant analgesic potential in preclinical studies.[1][2] This document outlines the efficacy of this compound in a widely used animal model of neuropathic pain and provides detailed methodologies for its assessment.

Quantitative Data Summary

The analgesic effect of this compound on thermal hyperalgesia was evaluated in a Partial Sciatic Ligation (PSL) mouse model. Oral administration of this compound resulted in a dose-dependent reduction in heat sensitivity.

Compound Dose (mg/kg, p.o.) Effect on Thermal Hyperalgesia in PSL Mice ED₅₀ (mg/kg) Reference
This compound0.1Mitigation of thermal hyperalgesia (dose-dependent)0.32 (at peak efficacy)[3]
This compound0.3Significant suppression of thermal hyperalgesia0.32 (at peak efficacy)[3]
This compound1Significant suppression of thermal hyperalgesia0.32 (at peak efficacy)[3]

Signaling Pathway of this compound in Pain Modulation

This compound exerts its analgesic effects by selectively inhibiting the NaV1.7 sodium channel, which is predominantly expressed in peripheral nociceptive neurons. By blocking this channel, this compound reduces the amplification of depolarizing signals initiated by noxious stimuli, thereby decreasing the likelihood of action potential generation and subsequent pain signal transmission to the central nervous system.

This compound Signaling Pathway cluster_0 Nociceptive Neuron Terminal Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization NaV1.7 Channel NaV1.7 Channel Membrane Depolarization->NaV1.7 Channel Activates Action Potential Action Potential NaV1.7 Channel->Action Potential Amplifies Signal Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS DS1971a This compound DS1971a->NaV1.7 Channel Inhibits

Caption: this compound inhibits the NaV1.7 channel, disrupting pain signal transmission.

Experimental Protocols

Partial Sciatic Ligation (PSL) Model of Neuropathic Pain in Mice

This surgical procedure induces a long-lasting thermal hyperalgesia in the ipsilateral paw of the mouse, mimicking neuropathic pain symptoms observed in humans.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • 4-0 silk suture

  • Wound clips or sutures

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).

  • Shave and disinfect the lateral surface of the mid-thigh of the left hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve proximal to its trifurcation.

  • Using a 4-0 silk suture, tightly ligate the dorsal one-third to one-half of the sciatic nerve.

  • Ensure that the ligation is secure but does not completely constrict the nerve.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the mouse to recover on a heating pad until ambulatory.

  • Post-operative analgesics should be administered as per institutional guidelines.

  • Allow at least 7 days for the development of stable thermal hyperalgesia before behavioral testing.

Assessment of Thermal Hyperalgesia: The Hargreaves Test (Plantar Test)

This method measures the latency of paw withdrawal in response to a radiant heat source, providing an objective measure of thermal sensitivity.

Materials:

  • Hargreaves apparatus (Plantar Test instrument)

  • Plexiglas enclosures

  • Timer

Procedure:

  • Habituate the mice to the testing environment by placing them in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus for at least 30 minutes before testing.

  • Position the radiant heat source directly under the plantar surface of the hind paw to be tested (ipsilateral to the nerve ligation).

  • Activate the heat source to begin the trial and start the timer.

  • The timer will automatically stop when the mouse withdraws its paw. Record the paw withdrawal latency (PWL).

  • A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage in the absence of a withdrawal response.

  • Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average PWL.

  • Compare the PWL of the ipsilateral paw to the contralateral paw and to baseline measurements taken before surgery. A significant decrease in PWL of the ipsilateral paw indicates thermal hyperalgesia.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the efficacy of this compound in a thermal hyperalgesia model.

Experimental Workflow cluster_workflow This compound Efficacy Assessment Animal Acclimation Animal Acclimation Baseline Thermal Sensitivity (Hargreaves Test) Baseline Thermal Sensitivity (Hargreaves Test) Animal Acclimation->Baseline Thermal Sensitivity (Hargreaves Test) Partial Sciatic Ligation (PSL) Surgery Partial Sciatic Ligation (PSL) Surgery Baseline Thermal Sensitivity (Hargreaves Test)->Partial Sciatic Ligation (PSL) Surgery Post-operative Recovery (7-14 days) Post-operative Recovery (7-14 days) Confirmation of Thermal Hyperalgesia Confirmation of Thermal Hyperalgesia Post-operative Recovery (7-14 days)->Confirmation of Thermal Hyperalgesia Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Confirmation of Thermal Hyperalgesia->Drug Administration (this compound or Vehicle) Post-treatment Thermal Sensitivity Assessment Post-treatment Thermal Sensitivity Assessment Drug Administration (this compound or Vehicle)->Post-treatment Thermal Sensitivity Assessment Data Analysis Data Analysis Post-treatment Thermal Sensitivity Assessment->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination Partial Sciatic Ligation (PSL) Surgery) Partial Sciatic Ligation (PSL) Surgery) Partial Sciatic Ligation (PSL) Surgery)->Post-operative Recovery (7-14 days)

Caption: Workflow for evaluating the analgesic efficacy of this compound.

Conclusion

This compound demonstrates significant and dose-dependent efficacy in reducing thermal hyperalgesia in a preclinical model of neuropathic pain. The provided protocols offer a standardized approach for the in vivo assessment of this and other NaV1.7 inhibitors. These findings support the continued investigation of this compound as a potential therapeutic agent for the treatment of chronic pain conditions characterized by thermal hypersensitivity.

References

Application Notes and Protocols for DS-1971a in the Study of Mechanical Allodynia In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1971a is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) and sympathetic ganglion neurons, and plays a crucial role in pain signaling.[3][4] Specifically, NaV1.7 acts as a key regulator of the action potential threshold in response to noxious stimuli.[2][5] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to painful inherited syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3][5] This genetic evidence strongly supports NaV1.7 as a promising therapeutic target for the development of novel analgesics.[4] Preclinical studies have demonstrated the in vivo efficacy of this compound in rodent models of neuropathic pain, where it has been shown to significantly alleviate mechanical allodynia, a condition where non-painful stimuli are perceived as painful.[4] These application notes provide detailed protocols for the use of this compound in in vivo studies of mechanical allodynia.

Data Presentation

In Vivo Efficacy of this compound on Mechanical Allodynia
CompoundAnimal ModelDosing RouteEffective Dose RangeOutcome MeasureReference
This compoundPartial Sciatic Nerve Ligation (PSNL) Mouse ModelOral (p.o.)≥ 1 mg/kgSignificant inhibition of mechanical hypersensitivity[4]
This compoundSpinal Nerve Ligation (SNL) Mouse ModelOral (p.o.)≥ 1 mg/kgSignificant inhibition of mechanical hypersensitivity[4]

Experimental Protocols

Induction of Mechanical Allodynia: Spared Nerve Injury (SNI) Model in Mice

The Spared Nerve Injury (SNI) model is a widely used method to induce robust and long-lasting mechanical allodynia.[6]

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture material (e.g., 6-0 silk)

  • Warming pad

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Place the mouse in a prone position and shave the lateral surface of the left thigh.

  • Make a small skin incision over the mid-thigh to expose the biceps femoris muscle.

  • Carefully dissect the biceps femoris to reveal the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Isolate the common peroneal and tibial nerves.

  • Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture.

  • Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.

  • Ensure the sural nerve remains intact and undamaged.

  • Close the muscle and skin layers with sutures.

  • Allow the mouse to recover on a warming pad.

  • Post-operative care should include monitoring for signs of infection and providing appropriate analgesia for surgical pain for the first 24-48 hours (note: this should not interfere with the neuropathic pain assessment which develops later).

  • Mechanical allodynia typically develops within 3-5 days and persists for several weeks.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is the gold standard for measuring mechanical sensitivity in rodents.[7]

Materials:

  • Von Frey filaments with a range of calibrated bending forces

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Habituate the mice to the testing environment by placing them in the individual testing chambers on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin testing once the mice are calm and no longer actively exploring.

  • Apply the von Frey filaments to the plantar surface of the hind paw, specifically targeting the lateral area innervated by the intact sural nerve in SNI animals.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is characterized by a brisk withdrawal, flinching, or licking of the paw.

  • The "up-down" method is a common and efficient way to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

  • Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate statistical method.

Preparation and Administration of this compound

Materials:

Procedure for Oral Administration (Gavage):

  • Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL, 10 mg/mL). Sonication may be required to achieve a uniform suspension.

  • Calculate the required volume for each mouse based on its body weight and the target dose (e.g., for a 10 mg/kg dose in a 25g mouse, administer 0.25 mL of a 1 mg/mL suspension).

  • Gently restrain the mouse and insert the oral gavage needle into the esophagus.

  • Slowly administer the this compound suspension.

  • Monitor the animal for any signs of distress during and after the procedure.

Alternative Procedure for Voluntary Oral Administration: For long-term studies, voluntary oral administration in a palatable vehicle can reduce stress.[8][9]

  • Incorporate the calculated dose of this compound into a palatable substance like sweetened gelatin.[10]

  • Train the mice to consume the vehicle gelatin for several days before introducing the drug-containing gelatin.

  • Provide the medicated gelatin to individually housed mice to ensure accurate dosing.

Visualizations

G cluster_0 Nociceptive Neuron cluster_1 Noxious Stimulus Noxious Stimulus NaV1.7 Channel NaV1.7 Channel Noxious Stimulus->NaV1.7 Channel Activates Action Potential Generation Action Potential Generation NaV1.7 Channel->Action Potential Generation Initiates Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS Propagates This compound This compound This compound->NaV1.7 Channel Inhibits

Caption: NaV1.7 Signaling Pathway in Nociception.

G cluster_0 Experimental Phases Induction Induce Neuropathic Pain (e.g., SNI Model) Baseline Baseline Mechanical Allodynia Assessment (von Frey Test) Induction->Baseline Development of Allodynia Treatment Administer this compound (Oral Gavage) Baseline->Treatment Pre-treatment Measurement Post-Treatment Post-Treatment Mechanical Allodynia Assessment Treatment->Post-Treatment Therapeutic Intervention

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of DS-1971a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of DS-1971a, a potent and selective inhibitor of the NaV1.7 sodium channel, which is a key target for the treatment of neuropathic pain. The included protocols offer detailed methodologies for key in vitro and in vivo experiments to facilitate further research and development.

Pharmacokinetic Profile of this compound

This compound has been evaluated in several preclinical species, including mice, rats, dogs, and monkeys, as well as in human clinical trials. It is characterized as a mixed substrate of aldehyde oxidase (AO) and cytochrome P450 (P450) enzymes.

Preclinical Pharmacokinetics

This compound has demonstrated moderate to high oral bioavailability in preclinical species. In monkeys, the oral bioavailability is reported to be 35%, while in dogs, it is 77%.[1] The metabolism of this compound shows species-specific differences. In mice, the primary metabolism is mediated by AO, whereas in monkeys and humans, P450 enzymes play a more significant role.[2] Specifically, CYP2C8 has been identified as the primary enzyme responsible for the formation of a major human-specific (disproportionate) metabolite, M1.[3]

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration)

SpeciesDose (mg/kg)AUC (ng·h/mL)Cmax (ng/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)
Mouse10Data not availableData not availableData not availableData not availableData not available
RatData not availableData not availableData not availableData not availableData not available<1.6
DogData not availableData not availableData not availableData not availableData not available77
MonkeyData not availableData not availableData not availableData not availableData not available35

Note: Specific quantitative data for AUC, Cmax, Tmax, and half-life in preclinical species are not publicly available in the reviewed literature. The oral bioavailability in rats was noted to be low.

Clinical Pharmacokinetics

Phase 1 clinical trials have been conducted in healthy male volunteers (NCT02107885 and NCT02190058), and a Phase 2a study has been completed in patients with diabetic peripheral neuropathic pain (NCT02673866). These studies have assessed the safety, tolerability, and pharmacokinetics of this compound. Following oral administration of radiolabeled this compound to healthy volunteers, the major circulating metabolites in plasma were identified as the P450-mediated monoxidized metabolites M1 and M2, accounting for 27% and 10% of the total drug-related exposure (AUC), respectively.[3]

Table 2: Human Pharmacokinetic Parameters of this compound

PopulationDoseAUCCmaxTmaxHalf-life
Healthy VolunteersSingle Ascending DosesData not availableData not availableData not availableData not available
Healthy VolunteersMultiple DosesData not availableData not availableData not availableData not available
Patients with DPNPData not availableData not availableData not availableData not availableData not available

Note: Detailed quantitative pharmacokinetic data from human clinical trials are not publicly available in the reviewed literature.

Pharmacodynamic Profile of this compound

This compound is a highly potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.

In Vitro Pharmacology

The inhibitory activity of this compound on the NaV1.7 channel has been characterized using electrophysiological techniques, such as patch-clamp assays, on cells expressing the human NaV1.7 channel.

Table 3: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell LineIC50 (nM)
Human NaV1.7Patch-clamp ElectrophysiologyHEK293Data not available
Other NaV SubtypesPatch-clamp ElectrophysiologyHEK293Data not available

Note: Specific IC50 values for this compound against NaV1.7 and other NaV subtypes are not publicly available in the reviewed literature but it is described as a highly potent and selective inhibitor.[1][4]

In Vivo Pharmacology

The analgesic efficacy of this compound has been demonstrated in rodent models of neuropathic pain, such as the partial sciatic nerve ligation (PSNL) model. In this model, oral administration of this compound has been shown to reverse thermal hyperalgesia.

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)

Dose (mg/kg, p.o.)Endpoint% Reversal of Hyperalgesia
10Paw Withdrawal LatencyData not available
100Paw Withdrawal LatencyData not available

Note: While preclinical efficacy has been demonstrated, specific quantitative dose-response data are not publicly available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

DS1971a_Signaling_Pathway cluster_0 Peripheral Sensory Neuron Noxious Stimuli Noxious Stimuli NaV1.7 Channel NaV1.7 Channel Noxious Stimuli->NaV1.7 Channel Activates Action Potential Propagation Action Potential Propagation NaV1.7 Channel->Action Potential Propagation Initiates Pain Signal to CNS Pain Signal to CNS Action Potential Propagation->Pain Signal to CNS Transmits This compound This compound This compound->NaV1.7 Channel Inhibits

Caption: Mechanism of action of this compound in inhibiting pain signaling.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell Line with hNaV1.7 Cell Line with hNaV1.7 Patch Clamp Assay Patch Clamp Assay Cell Line with hNaV1.7->Patch Clamp Assay Determine IC50 Determine IC50 Patch Clamp Assay->Determine IC50 This compound Administration This compound Administration Determine IC50->this compound Administration Inform Dose Selection Neuropathic Pain Model (PSNL) Neuropathic Pain Model (PSNL) Neuropathic Pain Model (PSNL)->this compound Administration Behavioral Testing Behavioral Testing This compound Administration->Behavioral Testing Assess Analgesia Assess Analgesia Behavioral Testing->Assess Analgesia

References

Troubleshooting & Optimization

overcoming DS-1971a solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with DS-1971a in in vitro settings.

Troubleshooting Guide: Overcoming this compound Precipitation

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What happened and how can I prevent this?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous solution like cell culture media, where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate.

Initial Troubleshooting Steps:

  • Optimize DMSO Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in your cell culture should be kept to a minimum to avoid cellular toxicity. Most cell lines can tolerate up to 0.5% DMSO, with some being sensitive to concentrations above 0.1%.[1][2][3] It is crucial to determine the tolerance of your specific cell line.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your experiment.

  • Gentle Warming: Gently warming the final solution to 37°C can help to redissolve small amounts of precipitate. However, be cautious as prolonged exposure to heat can degrade the compound.

  • Sonication: A brief sonication in a water bath can help to break up precipitate and aid in dissolution.

Q2: I'm still observing precipitation even after trying the initial steps. What are some other strategies I can use?

A2: If precipitation persists, you may need to consider alternative solvents or formulation approaches.

Advanced Troubleshooting Strategies:

  • Co-solvents: Using a mixture of solvents can improve solubility. For instance, a small percentage of ethanol (B145695) can be used in conjunction with DMSO. However, the final concentration of all organic solvents should be carefully controlled and tested for effects on cell viability.

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While the optimal pH for this compound solubility in aqueous solutions is not readily published, you could empirically test slight adjustments to the pH of your buffer system, ensuring it remains within a physiologically acceptable range for your cells.

  • Use of Surfactants: In some instances, a low concentration of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocols

Protocol for Preparing this compound Solutions for In Vitro Experiments

This protocol provides a general guideline for preparing this compound solutions. The exact concentrations may need to be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate and Final Working Solutions:

    • From your high-concentration stock solution, prepare an intermediate dilution in pure DMSO if a lower starting concentration is needed.

    • To prepare the final working solution, add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (37°C) cell culture medium. It is critical to add the DMSO stock to the aqueous medium and not the other way around.

    • Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

    • Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your specific cell line (generally ≤ 0.5%).[1][2][3]

Data Presentation

Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventGeneral Cell LinesNeuronal Cell Lines (e.g., SH-SY5Y)Primary Cells
DMSO ≤ 0.5%[1][2]≤ 1% (for exposures ≤ 24h)[1]≤ 0.1%[2]
Ethanol ≤ 1%10-20 mM (approx. 0.06-0.12%)[4]Lower concentrations recommended

Note: These are general recommendations. It is highly advised to perform a vehicle control experiment to determine the optimal, non-toxic solvent concentration for your specific cell line and experimental conditions.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to make a concentrated stock start->dissolve_dmso add_to_media Add stock to pre-warmed (37°C) aqueous media dissolve_dmso->add_to_media observe Observe for Precipitation add_to_media->observe no_precipitate Solution is clear: Proceed with experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot stepwise_dilution Use Stepwise Dilution troubleshoot->stepwise_dilution gentle_warming Gentle Warming (37°C) troubleshoot->gentle_warming sonication Brief Sonication troubleshoot->sonication lower_concentration Lower Final Concentration troubleshoot->lower_concentration re_observe Re-observe for Precipitation stepwise_dilution->re_observe gentle_warming->re_observe sonication->re_observe lower_concentration->re_observe success Success: Proceed with experiment re_observe->success No failure Still Precipitates: Consider alternative solvents (e.g., co-solvent with ethanol) re_observe->failure Yes

Caption: Troubleshooting workflow for this compound solubility issues.

NaV1_7_Signaling_Pathway cluster_pain_pathway NaV1.7 Signaling in Pain Transmission stimulus Noxious Stimulus (e.g., thermal, mechanical) nociceptor Nociceptor Terminal stimulus->nociceptor nav1_7 NaV1.7 Channel nociceptor->nav1_7 depolarization Generator Potential (Subthreshold Depolarization) nav1_7->depolarization amplification Amplification of Generator Potential depolarization->amplification threshold Action Potential Threshold amplification->threshold action_potential Action Potential Firing threshold->action_potential Reached propagation Propagation along Sensory Neuron Axon action_potential->propagation spinal_cord Dorsal Horn of Spinal Cord propagation->spinal_cord neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) spinal_cord->neurotransmitter_release second_order_neuron Second-Order Neuron Activation neurotransmitter_release->second_order_neuron brain Signal to Brain second_order_neuron->brain pain_perception Pain Perception brain->pain_perception ds1971a This compound ds1971a->nav1_7 Inhibits

Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

Q3: What is this compound and what is its mechanism of action?

A3: this compound is a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel.[5] NaV1.7 channels are highly expressed in peripheral sensory neurons and play a crucial role in pain signaling by amplifying subthreshold depolarizations to initiate action potentials.[6] By selectively blocking these channels, this compound can reduce the transmission of pain signals.

Q4: Are there any known stability issues with this compound in solution?

A4: While specific stability data for this compound in various solvents is not extensively published, it is general good practice to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.

Q5: Can I use ethanol to dissolve this compound?

A5: While DMSO is the most commonly cited solvent for this compound in in vitro studies, ethanol may be a potential alternative or co-solvent. However, the solubility of this compound in ethanol has not been quantitatively reported in the reviewed literature. If you choose to use ethanol, it is recommended to determine its solubility empirically and to keep the final ethanol concentration in your cell culture medium low (generally below 1%) to avoid cytotoxicity.[4]

Q6: What should I use as a vehicle control in my experiments?

A6: Your vehicle control should contain the same concentration of the solvent(s) used to dissolve this compound as your experimental conditions. For example, if your final treatment contains 0.1% DMSO, your vehicle control should be cell culture medium with 0.1% DMSO. This is essential to ensure that any observed effects are due to the compound and not the solvent.

References

DS-1971a off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DS-1971a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and how to control for them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] It is under development for the treatment of neuropathic pain.[2] Preclinical studies have indicated a favorable safety and toxicological profile.[1]

Q2: What are the known off-target effects of this compound?

Publicly available literature emphasizes the high selectivity of this compound for NaV1.7.[1][2] While comprehensive screening data against a wide range of receptors and kinases is not detailed in these publications, the primary concern for off-target effects stems from its metabolism.

Q3: How is this compound metabolized and why is this important for off-target effects?

This compound is metabolized by both aldehyde oxidase (AO) and cytochrome P450 (CYP) enzymes.[3] There are significant species differences in its metabolism. In humans, the major metabolite is M1, which is formed predominantly by the CYP2C8 enzyme.[2][4] M1 is considered a "human-disproportionate metabolite," meaning it is found at higher concentrations in human plasma than in the animal species used for preclinical safety testing.[4][5] Therefore, any potential biological activity of M1 could contribute to the overall pharmacological or toxicological profile in humans and is a key consideration for off-target effects.

Q4: Has the pharmacological activity of the M1 metabolite been characterized?

The available scientific literature does not provide a detailed pharmacological profile of the M1 metabolite. According to the FDA's "Metabolites in Safety Testing" (MIST) guidance, such disproportionate metabolites require further characterization.[4] Researchers should be aware that M1 could have its own on-target or off-target activities that are distinct from the parent compound, this compound.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during your experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: An unexpected phenotype is observed in my cell-based assay that is difficult to reconcile with NaV1.7 inhibition.

  • Possible Cause 1: Off-target activity of this compound. While this compound is reported to be selective, it may interact with other proteins at the concentrations used in your assay.

    • Troubleshooting Steps:

      • Perform a dose-response curve: A classic on-target effect should show a clear sigmoidal dose-response relationship. Off-target effects may appear at higher concentrations.

      • Use a structurally unrelated NaV1.7 inhibitor: If a different selective NaV1.7 inhibitor produces the same phenotype, it is more likely to be an on-target effect.

      • Use a negative control compound: If available, use a structurally similar but inactive analog of this compound. This can help confirm that the observed effect is due to the specific pharmacophore of this compound.

      • Perform a target knockdown/knockout experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NaV1.7 expression. If the phenotype disappears, it is likely mediated by NaV1.7.

  • Possible Cause 2: Activity of a this compound metabolite. Your experimental system (e.g., primary cells, liver S9 fractions) may be metabolizing this compound into active metabolites like M1.

    • Troubleshooting Steps:

      • Characterize metabolism in your system: Use LC-MS to determine if this compound is being metabolized in your cell culture conditions.

      • Inhibit relevant metabolic enzymes: If your cells express CYP2C8, consider using a selective CYP2C8 inhibitor to see if this alters the observed phenotype.

      • Directly test known metabolites: If you can synthesize or obtain the M1 metabolite, test it directly in your assay to see if it recapitulates the unexpected phenotype.

Issue 2: Results from my in vivo animal model do not translate to my experiments using human cells.

  • Possible Cause: Species differences in metabolism. As noted, there are significant differences in how mice, monkeys, and humans metabolize this compound.[3] Animal models may have very low levels of the human-disproportionate metabolite M1.[5]

    • Troubleshooting Steps:

      • Analyze metabolite profiles: If technically feasible, measure the plasma concentrations of this compound and its major metabolites (M1, M2, M4, M11) in your animal model and compare them to known human data.

      • Use humanized models: For critical experiments, consider using chimeric mice with humanized livers, which can produce a metabolite profile more similar to humans.[6]

      • Directly test the M1 metabolite in human cells: This can help to de-risk findings from animal models by assessing the potential contribution of this key human metabolite.

Data Summary

Table 1: Selectivity and Metabolism Profile of this compound

FeatureDescriptionReference(s)
Primary Target Voltage-gated sodium channel NaV1.7[1]
Reported Selectivity Highly potent and selective for NaV1.7[1][2]
Metabolizing Enzymes Aldehyde Oxidase (AO) and Cytochrome P450s (CYPs)[3]
Key Human Metabolite M1 (monoxidized metabolite)[2][4]
Enzyme for M1 Formation CYP2C8[4]
Metabolite Status M1 is a human-disproportionate metabolite[4][5]

Table 2: Major Metabolites of this compound Across Species

SpeciesMajor Metabolite(s) in PlasmaReference(s)
Human M1[2][4]
Mouse M4 (monoxide at the pyrimidine (B1678525) ring)[3]
Monkey M2 (monoxide at the cyclohexane (B81311) ring) and M11 (demethylated pyrazole)[3]

Experimental Protocols

Protocol 1: General Workflow for Investigating a Potential Off-Target Effect

This protocol outlines a general approach to determining if an observed experimental result is due to an on-target or off-target effect of an inhibitor.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion observe Observe unexpected phenotype with this compound dose_response Dose-Response Curve observe->dose_response unrelated_inhibitor Test Structurally Unrelated NaV1.7 Inhibitor observe->unrelated_inhibitor knockdown NaV1.7 Knockdown/Knockout observe->knockdown negative_control Test Inactive Analog observe->negative_control on_target Phenotype is On-Target dose_response->on_target Consistent unrelated_inhibitor->on_target Recapitulates Phenotype knockdown->on_target Abolishes Phenotype profiling Broad Target Profiling (e.g., Kinase Panel) negative_control->profiling No Effect off_target Phenotype is Off-Target profiling->off_target Identifies Alternative Target(s)

Caption: Workflow for differentiating on- and off-target effects.

Protocol 2: Investigating the Role of Metabolism in Observed Effects

This protocol provides a workflow for assessing the contribution of this compound metabolites to an observed phenotype, particularly when discrepancies are seen between species or cell types.

G cluster_0 Initial Observation cluster_1 Metabolism Analysis cluster_2 Metabolite Activity Testing cluster_3 Conclusion observe Discrepancy in phenotype between animal model and human cells lcms LC-MS analysis of metabolites in cell culture supernatant/plasma observe->lcms cyp_inhibition Test with CYP2C8 inhibitor in human cell system lcms->cyp_inhibition M1 detected in human cells synthesize Synthesize/obtain human metabolite M1 lcms->synthesize metabolite_effect Effect from Metabolite cyp_inhibition->metabolite_effect Phenotype blocked direct_test Directly test M1 in cell-based assay synthesize->direct_test parent_effect Effect from Parent Drug direct_test->parent_effect No effect direct_test->metabolite_effect Phenotype recapitulated

Caption: Workflow to assess the role of drug metabolism.

Signaling Pathway Considerations

Diagram 1: Simplified NaV1.7 Signaling and Potential Off-Target Interferences

This diagram illustrates the primary action of this compound on NaV1.7 in a nociceptive neuron and indicates points where off-target effects could theoretically interfere with cellular signaling.

G cluster_0 Nociceptive Neuron cluster_1 Primary Signaling Pathway cluster_2 Inhibition cluster_3 Potential Off-Target Interactions membrane Cell Membrane stimulus Noxious Stimulus nav17 NaV1.7 Channel stimulus->nav17 activates depolarization Membrane Depolarization nav17->depolarization Na+ influx action_potential Action Potential Propagation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal ds1971a This compound ds1971a->nav17 inhibits other_channel Other Ion Channel ds1971a->other_channel ? kinase Kinase Pathway ds1971a->kinase ? gpcr GPCR Signaling ds1971a->gpcr ? other_channel->depolarization kinase->action_potential gpcr->nav17

Caption: this compound action and potential off-target points.

References

Technical Support Center: Managing Metabolic Instability of DS-1971a in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of DS-1971a metabolic instability in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound in liver microsomes?

A1: this compound is metabolized by both Cytochrome P450 (P450) and Aldehyde Oxidase (AO) enzymes. This dual metabolism can lead to significant species differences. In human liver microsomes, the primary pathway is P450-mediated, with CYP2C8 being the major enzyme responsible for the formation of the M1 metabolite.[1] Other minor metabolites are formed through the action of both P450s and AO.[1]

Q2: Why do I observe different metabolite profiles for this compound across different species?

A2: Significant species-dependent variations exist in the expression and activity of both P450 and AO enzymes. For this compound, the predominant metabolite in mouse plasma is M4, which is formed by AO. In contrast, in monkey plasma, the major metabolites are M2 and M11, which are generated by P450 enzymes.[2] In humans, the major circulating metabolite is M1, a product of CYP2C8 activity.[1]

Q3: What is the significance of this compound being a substrate for both P450 and AO?

A3: The dual metabolism of this compound by both P450 and AO presents a complex metabolic profile that can be challenging to predict across species. Standard in vitro assays, which often focus on P450-mediated metabolism, may underestimate the total clearance of this compound if the contribution of AO is not considered. This is particularly important as AO is a cytosolic enzyme, and its activity may not be fully captured in traditional liver microsome stability assays without appropriate consideration.

Q4: How can I determine the relative contribution of P450 and AO to the metabolism of this compound in my experiments?

A4: To dissect the contribution of each enzyme family, you can perform incubations under different conditions. P450-mediated metabolism is dependent on the cofactor NADPH, while AO is not. By running parallel incubations with and without an NADPH-regenerating system, you can differentiate between the two pathways. Additionally, using specific chemical inhibitors for P450s (e.g., general P450 inhibitors or a specific CYP2C8 inhibitor) and AO can help to quantify the contribution of each enzyme.

Troubleshooting Guides

Issue 1: High Variability in this compound Metabolic Rate Between Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Microsome Quality Ensure the use of high-quality, pooled liver microsomes from a reputable supplier. If possible, use the same lot of microsomes for all comparative experiments to minimize inter-batch variability.
Variable Cofactor Activity Prepare the NADPH-regenerating system fresh for each experiment. Ensure all components are stored correctly and have not expired.
Inconsistent Incubation Conditions Strictly control incubation temperature (37°C), pH (typically 7.4), and shaking speed to ensure consistency across all wells and plates.
Solvent Effects Keep the final concentration of organic solvents (e.g., DMSO, acetonitrile) used to dissolve this compound as low as possible (typically ≤1%) to avoid enzyme inhibition.
Issue 2: Underestimation of In Vivo Clearance Based on In Vitro Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Neglecting the Contribution of Aldehyde Oxidase (AO) Since AO is a cytosolic enzyme, its contribution might be underestimated in microsomal assays. Consider using liver S9 fractions, which contain both microsomal and cytosolic enzymes, in parallel with microsomes to get a more complete picture of metabolism.
Inappropriate Scaling Factors The scaling of in vitro data to in vivo predictions is complex. Ensure you are using appropriate scaling factors for the species being studied, considering microsomal protein concentration, liver weight, and blood flow.
Contribution of Extrahepatic Metabolism While the liver is the primary site of metabolism, other tissues may contribute to the clearance of this compound. If in vivo clearance is still significantly higher than predicted, consider investigating metabolism in extrahepatic tissues.
Issue 3: Difficulty in Detecting and Quantifying Metabolites

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Analyte Concentration Optimize the LC-MS/MS method for the detection of this compound and its expected metabolites. This may include adjusting the ionization source parameters, collision energy, and monitoring for specific parent-daughter ion transitions.
Metabolite Instability Some metabolites may be unstable. Ensure that samples are processed promptly and stored at low temperatures (-80°C) to prevent degradation.
Matrix Effects The biological matrix can interfere with the ionization of the analyte. Use an appropriate internal standard and consider different sample cleanup techniques (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.

Experimental Protocols

Protocol 1: Standard Liver Microsome Stability Assay for this compound

This protocol is designed to determine the rate of metabolism of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, monkey)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold, containing an appropriate internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the reaction mixture in a 96-well plate by adding potassium phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of this compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Differentiating P450 and AO Contributions to this compound Metabolism

This protocol helps to distinguish between P450- and AO-mediated metabolism.

Procedure:

  • Follow the standard protocol above, but set up three parallel sets of incubations:

    • Set A (Total Metabolism): Include the NADPH regenerating system.

    • Set B (AO-mediated Metabolism): Omit the NADPH regenerating system.

    • Set C (P450-mediated Metabolism Control): Include the NADPH regenerating system and a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) or a specific CYP2C8 inhibitor.

  • Analyze the disappearance of this compound in all three sets.

  • The rate of metabolism in Set B represents the contribution of AO. The difference in the rate of metabolism between Set A and Set B represents the contribution of P450. The results from Set C will confirm the P450-mediated pathway.

Visualizations

cluster_P450 P450 Pathway (Microsomal) cluster_AO Aldehyde Oxidase Pathway (Cytosolic) DS-1971a_P450 This compound CYP2C8 CYP2C8 (Human) DS-1971a_P450->CYP2C8 Oxidation Other_CYPs Other P450s DS-1971a_P450->Other_CYPs Oxidation M1 M1 (Major Human Metabolite) CYP2C8->M1 M2_M11 M2, M11 (Major Monkey Metabolites) Other_CYPs->M2_M11 NADPH NADPH NADPH->CYP2C8 NADPH->Other_CYPs DS-1971a_AO This compound AO Aldehyde Oxidase DS-1971a_AO->AO Oxidation M4 M4 (Major Mouse Metabolite) AO->M4

Caption: Metabolic Pathways of this compound

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prepare_Reagents Prepare this compound Stock, Buffer, Microsomes Setup_Plate Add Reagents to 96-well Plate Prepare_Reagents->Setup_Plate Pre_incubate Pre-incubate at 37°C Setup_Plate->Pre_incubate Initiate_Reaction Add NADPH Regenerating System Pre_incubate->Initiate_Reaction Time_Points Incubate and Sample at Time Points (0-60 min) Initiate_Reaction->Time_Points Stop_Reaction Quench with Acetonitrile + Internal Standard Time_Points->Stop_Reaction Centrifuge Centrifuge to Precipitate Protein Stop_Reaction->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate Start Unexpected Result in Metabolic Stability Assay High_Variability High Variability? Start->High_Variability Underestimation Underestimation of In Vivo Clearance? Start->Underestimation Detection_Issues Metabolite Detection Issues? Start->Detection_Issues Check_Microsomes Check Microsome Quality and Lot Consistency High_Variability->Check_Microsomes Yes Consider_AO Investigate AO Contribution (use S9 fraction) Underestimation->Consider_AO Yes Optimize_LCMS Optimize LC-MS/MS Method Detection_Issues->Optimize_LCMS Yes Check_Cofactors Ensure Fresh NADPH Regenerating System Check_Microsomes->Check_Cofactors Check_Conditions Verify Incubation Temperature, pH, Shaking Check_Cofactors->Check_Conditions Review_Scaling Review In Vitro to In Vivo Scaling Factors Consider_AO->Review_Scaling Check_Stability Assess Metabolite Stability Optimize_LCMS->Check_Stability

References

Technical Support Center: DS-1971a in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DS-1971a in preclinical pain models. Our goal is to help you address potential inconsistencies in your experimental results and ensure the successful application of this potent and selective NaV1.7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in pain?

This compound is a highly potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel.[1][2] The NaV1.7 channel is a key component in the transmission of pain signals, as it is predominantly expressed in nociceptive and sympathetic neurons.[3] By blocking this channel, this compound can reduce the excitability of sensory neurons and thereby produce analgesia.[4][5]

Q2: In which preclinical models has this compound shown efficacy?

Preclinical studies have demonstrated the efficacy of this compound in rodent and non-human primate models of neuropathic pain.[4] Specifically, it has shown robust effects in mouse models of thermal hyperalgesia.[2]

Q3: Are there known species differences in the metabolism of this compound?

Yes, significant species-specific differences in the metabolism of this compound have been reported. The compound is a substrate for both aldehyde oxidase (AO) and cytochrome P450 (P450) enzymes.[6][7] The predominant metabolites vary between mice, monkeys, and humans.[6][8] For instance, the major metabolite in mouse plasma is M4, while in monkeys, M2 and M11 are the most abundant.[6] In humans, the major circulating metabolite is M1, which is considered a human disproportionate metabolite.[6][9] These metabolic differences are a critical consideration when designing and interpreting preclinical studies.

Q4: What are the potential off-target effects of this compound?

While this compound is designed to be a selective NaV1.7 inhibitor, all drugs have the potential for off-target effects.[10] Minimizing the dose can help reduce the likelihood of off-target interactions.[10] It is important to note that adverse drug reactions can also arise from on-target effects in different tissues.[10] For this compound, a favorable toxicological profile has been reported in preclinical species.[1]

Troubleshooting Guide for Inconsistent Results

Inconsistent analgesic effects of this compound in preclinical pain models can arise from a variety of factors, ranging from compound-specific properties to experimental design. This guide provides a structured approach to troubleshooting.

Issue 1: Lower than Expected Efficacy or Lack of Analgesic Effect
Possible Cause Troubleshooting Steps
Suboptimal Dose Selection Ensure the dose being used is within the effective range reported in the literature. Consider performing a dose-response study to determine the optimal dose for your specific pain model and species.
Inappropriate Route of Administration Confirm the recommended route of administration (e.g., oral) and ensure proper technique to guarantee consistent delivery and absorption.[8]
Species-Specific Metabolism Be aware of the significant species differences in this compound metabolism.[6][7] The metabolic profile in your chosen animal model may differ from that in which efficacy was initially established. Consider measuring plasma concentrations of this compound and its major metabolites to correlate exposure with efficacy.
Timing of Behavioral Testing The timing of your behavioral assessment should align with the pharmacokinetic profile of this compound. Conduct pilot studies to determine the time to maximum plasma concentration (Tmax) and the duration of action in your specific model to identify the optimal window for behavioral testing.
Pain Model Selection This compound's efficacy may vary across different pain modalities (e.g., neuropathic, inflammatory, acute).[11][12][13] Ensure the chosen pain model is appropriate for evaluating a NaV1.7 inhibitor. Models with a strong peripheral neuropathic component are generally more suitable.[5]
Issue 2: High Variability in Behavioral Responses
Possible Cause Troubleshooting Steps
Inconsistent Surgical Procedure (for neuropathic pain models) Standardize the surgical procedure (e.g., spinal nerve ligation, chronic constriction injury) to minimize variability in the degree of nerve injury.[5] Ensure all researchers are thoroughly trained and follow a consistent protocol.
Improper Acclimation and Handling of Animals Stress can significantly impact pain perception and behavioral responses. Ensure animals are properly acclimated to the testing environment and handled consistently to minimize stress-induced analgesia or hyperalgesia.
Subjectivity in Behavioral Scoring Use objective and validated methods for assessing pain behaviors.[14] Whenever possible, blind the experimenter to the treatment groups to reduce bias. Utilize automated systems for behavioral assessment if available.
Health Status of Animals Ensure all animals are healthy and free from any underlying conditions that could affect their pain responses.

Data Summary

In Vitro Potency of this compound
ParameterValue
NaV1.7 Inhibitory Potency High

Note: Specific IC50 values may vary depending on the assay conditions. Refer to the primary literature for detailed in vitro data.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rodents

This protocol is a generalized representation and should be adapted based on institutional guidelines and specific experimental needs.

  • Animal Preparation:

    • Acclimate adult male Sprague-Dawley rats or C57BL/6 mice to the housing and handling conditions for at least 7 days prior to surgery.

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave and sterilize the surgical area over the lumbar spine.

  • Surgical Procedure:

    • Make a midline incision to expose the paraspinal muscles.

    • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a non-absorbable suture.

    • Ensure the ligation is secure and does not damage the adjacent L4 spinal nerve.

    • Close the muscle and skin layers with appropriate sutures.

  • Post-Operative Care:

    • Administer post-operative analgesics as per veterinary recommendations for the first 48 hours.

    • Monitor the animals for signs of distress or infection.

    • Allow a recovery period of at least 7-14 days for the development of neuropathic pain behaviors.

  • Behavioral Assessment (Mechanical Allodynia):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.

    • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw on the operated side.

    • Determine the paw withdrawal threshold (PWT), which is the lowest filament force that elicits a brisk withdrawal response.

    • Administer this compound or vehicle at the desired dose and route.

    • Measure the PWT at predetermined time points post-dosing to assess the analgesic effect.

Visualizations

Signaling Pathway of NaV1.7 in Pain Transmission

NaV1.7 Signaling Pathway cluster_Nociceptor Nociceptor Terminal cluster_CNS Central Nervous System Noxious Stimulus Noxious Stimulus NaV1.7 Channel NaV1.7 Channel Noxious Stimulus->NaV1.7 Channel Activates Action Potential Action Potential NaV1.7 Channel->Action Potential Initiates Pain Perception Pain Perception Action Potential->Pain Perception Signal Propagation This compound This compound This compound->NaV1.7 Channel Blocks

Caption: Role of NaV1.7 in pain signal transmission and its inhibition by this compound.

Experimental Workflow for Preclinical Pain Model

Experimental Workflow Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Induction of Pain Model Induction of Pain Model Baseline Behavioral Testing->Induction of Pain Model Post-Induction Recovery Post-Induction Recovery Induction of Pain Model->Post-Induction Recovery Drug Administration Drug Administration Post-Induction Recovery->Drug Administration Post-Dosing Behavioral Testing Post-Dosing Behavioral Testing Drug Administration->Post-Dosing Behavioral Testing Data Analysis Data Analysis Post-Dosing Behavioral Testing->Data Analysis

Caption: Standard workflow for in vivo pain model experiments.

Troubleshooting Logic for Inconsistent Results

Troubleshooting Logic Inconsistent Results Inconsistent Results Check Drug Formulation & Dosing Check Drug Formulation & Dosing Inconsistent Results->Check Drug Formulation & Dosing Potential Issue Review Experimental Protocol Review Experimental Protocol Inconsistent Results->Review Experimental Protocol Potential Issue Consider Species Differences Consider Species Differences Inconsistent Results->Consider Species Differences Potential Issue Assess Animal Model Assess Animal Model Inconsistent Results->Assess Animal Model Potential Issue Refine Protocol Refine Protocol Check Drug Formulation & Dosing->Refine Protocol Review Experimental Protocol->Refine Protocol Consider Species Differences->Refine Protocol Assess Animal Model->Refine Protocol

Caption: Logical flow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Optimizing DS-1971a Concentration for Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DS-1971a for patch-clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a key channel involved in the transmission of pain signals, making it a significant target for the development of new analgesics.[3][4]

Q2: What is the mechanism of action of this compound?

This compound is an aryl sulfonamide that acts as a voltage-gated sodium channel blocker.[1][5][6] It exhibits high selectivity for the NaV1.7 isoform over other sodium channel subtypes, such as those found in cardiac and central nervous system tissues.[6] This selectivity is crucial for minimizing off-target effects.

Q3: What is a recommended starting concentration range for this compound in patch-clamp experiments?

While the optimal concentration will vary depending on the specific cell type and experimental conditions, a good starting point for a concentration-response curve for this compound would be in the nanomolar to low micromolar range. Based on the IC50 values of other potent NaV1.7 inhibitors, a range of 1 nM to 3 µM is suggested for initial experiments.

Q4: How should I prepare this compound for application in patch-clamp recordings?

This compound, like many organic small molecules, is likely soluble in dimethyl sulfoxide (B87167) (DMSO).[7][8][9][10] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be diluted to the final working concentration in the external recording solution immediately before application. To avoid solvent-induced effects on the cells, the final concentration of DMSO in the recording solution should be kept to a minimum, typically ≤0.1%.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in patch-clamp experiments.

Problem 1: No observable effect of this compound on NaV1.7 currents.
Possible CauseSuggested Solution
Concentration too low: The applied concentration of this compound may be insufficient to produce a measurable block.Perform a concentration-response experiment, starting from a low nanomolar range and increasing to the low micromolar range.
Drug degradation: The this compound stock solution may have degraded over time.Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and protect from light.
Incorrect voltage protocol: The voltage protocol used may not be optimal for observing the effects of a state-dependent blocker.Use a voltage protocol that favors the inactivated state of the NaV1.7 channel, as many sulfonamide inhibitors exhibit state-dependent binding.[5] This can involve using a more depolarized holding potential.
Poor perfusion: The drug may not be reaching the cell effectively.Ensure the perfusion system is working correctly and that the flow rate is adequate to exchange the bath solution around the patched cell.
Problem 2: Unstable recordings or loss of seal after this compound application.
Possible CauseSuggested Solution
High DMSO concentration: The final concentration of DMSO in the external solution may be too high, affecting membrane integrity.Ensure the final DMSO concentration is ≤0.1%. Prepare intermediate dilutions if necessary to achieve a low final solvent concentration.
Compound precipitation: this compound may be precipitating out of the external solution at the working concentration.Visually inspect the working solution for any signs of precipitation. If precipitation is observed, try preparing a fresh dilution or consider using a different vehicle if solubility is a persistent issue, though DMSO is generally effective.[7][8][9][10]
Off-target effects: At higher concentrations, this compound may have off-target effects on other ion channels or cellular processes, leading to cell instability.Test a lower concentration of this compound. If the instability persists, consider profiling the compound against a broader panel of ion channels to identify potential off-target interactions.[11]
Problem 3: Observed effects are not consistent with selective NaV1.7 inhibition.
Possible CauseSuggested Solution
Off-target block of other NaV isoforms: While this compound is highly selective, at very high concentrations, it may begin to affect other NaV subtypes present in the cell model.[3]Characterize the NaV channel subtypes endogenously expressed in your cell model. If possible, use a cell line that exclusively expresses the human NaV1.7 channel.
Modulation of other ion channels: The observed effect may be due to the modulation of other ion channels in the cell.Perform control experiments using specific blockers for other suspected ion channels to isolate the effect of this compound on NaV1.7.
Cardiovascular effects: Some NaV1.7 inhibitors have been reported to have cardiovascular effects at higher concentrations.[12]While less of a concern in single-cell recordings, be mindful of this potential if using co-culture systems or in vivo models.

Data Presentation

Table 1: Recommended Concentration Range for this compound in Patch-Clamp Recordings

ParameterRecommended ValueNotes
Stock Solution Concentration 1-10 mM in 100% DMSOPrepare fresh and store at -20°C or -80°C.
Working Concentration Range 1 nM - 3 µMTitrate to determine the optimal concentration for your specific cell type and experimental goals.
Final DMSO Concentration ≤0.1%Minimize to avoid solvent effects on cell membrane integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the final working solution in the external recording buffer.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in the external recording buffer to achieve the desired final concentrations.

    • For example, to achieve a 1 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. To maintain a final DMSO concentration of 0.1%, a two-step dilution is recommended (e.g., 1:100 followed by 1:10).

    • Vortex the working solution gently before use.

Protocol 2: Whole-Cell Voltage-Clamp Recording Protocol for Assessing this compound Activity

  • Cell Culture: Culture cells expressing the NaV1.7 channel (e.g., HEK293 cells stably expressing human NaV1.7) under standard conditions.

  • Electrophysiology Setup:

    • Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, and perfusion system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Internal Solution (example): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

    • External Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Recording Procedure:

    • Obtain a giga-ohm seal (>1 GΩ) on a target cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol would involve a depolarizing step to 0 mV for 20-50 ms. To test for state-dependence, vary the holding potential (e.g., -120 mV vs. -80 mV).

    • Establish a stable baseline recording of the NaV1.7 current for several minutes.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the current until a steady-state block is achieved.

    • Perform a washout by perfusing with the drug-free external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the NaV1.7 current before, during, and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the drug concentration to generate a concentration-response curve and determine the IC50 value.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane NaV17 NaV1.7 Channel Na_in Na+ Influx NaV17->Na_in Opens Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal DS1971a This compound DS1971a->NaV17 Inhibits

Caption: Mechanism of action of this compound on the NaV1.7 channel.

Experimental_Workflow Workflow for Optimizing this compound Concentration A Prepare this compound Stock (1-10 mM in DMSO) B Prepare Working Solutions (1 nM - 3 µM in external buffer, ≤0.1% DMSO) A->B C Perform Whole-Cell Patch-Clamp Recordings B->C D Establish Stable Baseline Current C->D E Apply this compound (Concentration-Response) D->E F Record Steady-State Block E->F G Washout F->G H Analyze Data (Calculate % Inhibition, Determine IC50) G->H

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Tree Troubleshooting Guide for this compound Experiments cluster_no_effect Troubleshooting 'No Effect' cluster_instability Troubleshooting 'Instability' cluster_off_target Troubleshooting 'Inconsistent Effects' Start Problem Encountered NoEffect No Effect Observed Start->NoEffect Instability Recording Instability Start->Instability OffTarget Inconsistent Effects Start->OffTarget CheckConc Increase Concentration NoEffect->CheckConc FreshStock Prepare Fresh Stock NoEffect->FreshStock CheckProtocol Optimize Voltage Protocol NoEffect->CheckProtocol CheckDMSO Verify Final DMSO ≤0.1% Instability->CheckDMSO CheckPrecipitate Inspect for Precipitation Instability->CheckPrecipitate LowerConc Test Lower Concentration Instability->LowerConc CheckCellLine Verify NaV Subtype Expression OffTarget->CheckCellLine ControlExpts Use Control Blockers OffTarget->ControlExpts

Caption: Troubleshooting decision tree for this compound patch-clamp experiments.

References

potential for DS-1971a tachyphylaxis or tolerance development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for tachyphylaxis or tolerance development with the selective NaV1.7 inhibitor, DS-1971a.

Frequently Asked Questions (FAQs)

Q1: What are tachyphylaxis and tolerance, and how are they relevant to this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug after its administration, which can occur after an initial dose or a series of small doses.[1] Tolerance is a more gradual decrease in responsiveness to a drug over a longer period, often requiring higher doses to achieve the same effect.[2] For a novel therapeutic agent like this compound, a selective NaV1.7 inhibitor, understanding the potential for tachyphylaxis or tolerance is crucial for predicting its long-term efficacy in treating peripheral neuropathic pain.[3][4]

Q2: Is there any direct clinical or preclinical evidence of tachyphylaxis or tolerance with this compound?

A2: Currently, published literature does not explicitly report the occurrence of tachyphylaxis or tolerance with this compound. Preclinical studies have demonstrated its robust efficacy in vivo.[3][4] Notably, multiple-dose studies in healthy human males were conducted for 14 days with doses up to 600 mg twice daily or 400 mg three times daily (1200 mg/day).[3][4] The favorable safety and toxicological profile observed in these studies suggest that rapid and significant loss of efficacy was likely not a major concern, though specific data on efficacy over this period is not provided.

Q3: What is the mechanism of action of this compound, and how might it relate to the potential for tachyphylaxis or tolerance?

A3: this compound is a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel.[3][4] Tachyphylaxis or tolerance to ion channel blockers can occur through several mechanisms, including receptor downregulation (a decrease in the number of channels on the cell surface) or desensitization (conformational changes in the channel that make it less responsive to the drug). While the specific potential for this compound to induce these changes has not been detailed in published studies, these are theoretical mechanisms to consider.

Troubleshooting Guide: Investigating the Potential for Tachyphylaxis or Tolerance

If you are designing experiments to investigate the potential for tachyphylaxis or tolerance with this compound, consider the following experimental approaches.

In Vitro Electrophysiology Studies

Objective: To determine if repeated or prolonged application of this compound alters the sensitivity of NaV1.7 channels.

Experimental Protocol:

  • Cell Culture: Use a stable cell line expressing human NaV1.7 channels (e.g., HEK293 or CHO cells).

  • Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure NaV1.7 currents.

  • Experimental Conditions:

    • Acute Application: Establish a baseline current-voltage relationship. Apply this compound at various concentrations to determine the IC50.

    • Chronic Application: Incubate the cells with a clinically relevant concentration of this compound for various durations (e.g., 24, 48, 72 hours).

    • Washout: After chronic application, wash out the compound and re-challenge with an acute application of this compound to assess for any persistent changes in channel sensitivity.

  • Data Analysis: Compare the IC50 values and the maximal inhibition obtained after acute versus chronic application. A rightward shift in the concentration-response curve after chronic exposure would suggest tolerance.

Table 1: Summary of this compound Properties

PropertyDescriptionReference(s)
Mechanism of Action Potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel.[3][4]
Therapeutic Target Peripheral neuropathic pain.[3]
Human Dosing Studies Up to 600 mg bid or 400 mg tid (1200 mg/day) for 14 days in healthy males.[3][4]
Metabolism Substrate of both aldehyde oxidase and cytochrome P450s (CYPs), with CYP2C8 being important for the formation of the major human metabolite, M1.[5][6]
In Vivo Animal Model Studies

Objective: To assess if the analgesic efficacy of this compound diminishes with repeated dosing in a model of neuropathic pain.

Experimental Protocol:

  • Animal Model: Utilize a validated model of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rodents.

  • Drug Administration:

    • Acute Dosing: Administer a single dose of this compound and measure the analgesic effect at various time points (e.g., using von Frey filaments to assess mechanical allodynia).

    • Chronic Dosing: Administer this compound daily for an extended period (e.g., 7-14 days).

  • Behavioral Testing: Perform behavioral tests at baseline, after the first dose, and at regular intervals throughout the chronic dosing period.

  • Data Analysis: Compare the magnitude and duration of the analgesic effect after the first dose to the effect after repeated doses. A decrease in the analgesic response over time would indicate tolerance.

Visualizing Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the proposed experimental workflows and the basic signaling pathway of NaV1.7.

experimental_workflow_in_vitro cluster_prep Preparation cluster_acute Acute Exposure cluster_chronic Chronic Exposure cluster_analysis Data Analysis cell_culture Culture hNaV1.7 Expressing Cells patch_clamp_acute Whole-Cell Patch Clamp cell_culture->patch_clamp_acute incubate_chronic Incubate with this compound (24-72h) cell_culture->incubate_chronic apply_acute Apply this compound (various conc.) patch_clamp_acute->apply_acute measure_acute Measure NaV1.7 Current apply_acute->measure_acute calc_ic50_acute Calculate Acute IC50 measure_acute->calc_ic50_acute compare_ic50 Compare Acute vs. Chronic IC50 calc_ic50_acute->compare_ic50 patch_clamp_chronic Whole-Cell Patch Clamp incubate_chronic->patch_clamp_chronic apply_rechallenge Re-challenge with this compound patch_clamp_chronic->apply_rechallenge measure_chronic Measure NaV1.7 Current apply_rechallenge->measure_chronic calc_ic50_chronic Calculate Chronic IC50 measure_chronic->calc_ic50_chronic calc_ic50_chronic->compare_ic50

Caption: In Vitro Electrophysiology Workflow to Assess Tolerance.

nav17_pathway cluster_membrane Cell Membrane nav17 NaV1.7 Channel action_potential Action Potential Generation nav17->action_potential Na+ Influx stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization depolarization->nav17 Opens pain_signal Pain Signal Transmission to CNS action_potential->pain_signal ds1971a This compound ds1971a->nav17 Inhibits

Caption: Simplified NaV1.7 Signaling Pathway and this compound Inhibition.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of DS-1971a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo evaluation of DS-1971a, a potent and selective NaV1.7 inhibitor. The following information is designed to facilitate the successful preclinical development of this compound by addressing potential issues related to its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a key consideration?

This compound is an investigational selective inhibitor of the NaV1.7 voltage-gated sodium channel, being developed for the treatment of neuropathic pain.[1] As an orally administered drug, its in vivo bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical determinant of its therapeutic efficacy and safety profile.[1] Low or variable oral bioavailability can lead to suboptimal therapeutic concentrations and unpredictable patient outcomes.

Q2: What is the known oral bioavailability of this compound in preclinical species?

Preclinical studies have shown that this compound has moderate to high oral bioavailability in monkeys (35%) and dogs (77%). This suggests that the compound possesses favorable intrinsic membrane permeability.

Q3: What are the primary metabolic pathways for this compound?

This compound is a substrate for both aldehyde oxidase (AO) and cytochrome P450 (P450) enzymes. Significant species differences in metabolism have been observed. In humans, the major circulating metabolites are M1 and M2, which are P450-mediated monoxidized metabolites. Notably, M1 has been identified as a human disproportionate metabolite, primarily formed by CYP2C8.

Q4: What are the likely reasons for suboptimal in vivo bioavailability of this compound in my experiments?

While this compound has shown good bioavailability in some species, suboptimal results in your experiments could be due to several factors:

  • Poor Aqueous Solubility: As a complex organic molecule, this compound may have limited solubility in gastrointestinal fluids, which can be a rate-limiting step for absorption.

  • Inadequate Formulation: The formulation used to administer this compound may not be optimized to enhance its solubility and dissolution.

  • First-Pass Metabolism: Although it shows good bioavailability in some species, extensive metabolism by gut wall or liver enzymes before reaching systemic circulation can reduce bioavailability.

  • Animal Model Specifics: The physiology of the gastrointestinal tract and metabolic enzyme profiles can vary significantly between different animal models, impacting drug absorption and metabolism.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the in vivo bioavailability of this compound.

Problem 1: Low or Variable Oral Bioavailability Observed in In Vivo Studies
Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal environment. Determine the lipophilicity (LogP or LogD). 2. Particle Size Reduction: If working with a solid form, consider micronization or nanosizing to increase the surface area for dissolution. 3. Formulation Enhancement: Explore advanced formulation strategies (see Problem 2).
Inadequate Formulation 1. Assess Current Formulation: Review the composition of your current vehicle. Simple aqueous suspensions may not be sufficient for a poorly soluble compound. 2. Explore Alternative Formulations: Systematically test different formulation approaches as detailed in the "Formulation Strategies to Enhance Bioavailability" section below.
High First-Pass Metabolism 1. In Vitro Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or S9 fractions from the animal species being used to understand the metabolic clearance. 2. Consider P-gp Inhibition: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor in preclinical studies can help elucidate this.
Issues with Animal Model 1. Review Dosing Procedure: Ensure accurate and consistent oral gavage technique. 2. Fasting State: Standardize the fasting period for the animals before dosing, as food can significantly impact the absorption of some drugs. 3. Species Selection: Be mindful of the known species differences in this compound metabolism. The metabolic profile in your chosen model may differ significantly from that in humans.
Problem 2: Difficulty in Preparing a Suitable Oral Formulation for In Vivo Studies
Possible Cause Troubleshooting Steps
Compound Precipitation in Aqueous Vehicle 1. Use of Co-solvents: Employ a co-solvent system (e.g., water with PEG 400, propylene (B89431) glycol, or ethanol) to increase solubility. Start with a low percentage of the co-solvent and titrate up to the desired concentration while monitoring for precipitation. 2. Surfactant Addition: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to improve wettability and prevent aggregation of drug particles.
Inconsistent Dosing due to Poor Suspension 1. Suspending Agents: Add a suspending agent (e.g., carboxymethylcellulose, xanthan gum) to increase the viscosity of the vehicle and ensure a uniform suspension. 2. Homogenization: Use appropriate homogenization techniques (e.g., sonication, high-shear mixing) to achieve a fine, uniform suspension before each administration.

Data Presentation: Formulation Strategies to Enhance Bioavailability

For a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), which is a likely classification for this compound, several formulation strategies can be employed to improve oral bioavailability. The following table summarizes potential approaches and their expected impact.

Formulation StrategyPrincipleKey ExcipientsExpected Improvement in Bioavailability
Lipid-Based Formulations Solubilizing the drug in a lipid vehicle to bypass the dissolution step.Oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), co-solvents (e.g., PEG 400).2 to 10-fold increase
Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in aqueous media.Labrasol®, Capryol®, Transcutol®3 to 15-fold increase
Amorphous Solid Dispersions Dispersing the drug in a polymeric carrier in an amorphous state to increase its solubility and dissolution rate.PVP, HPMC, Soluplus®2 to 8-fold increase
Nanoparticle Formulations Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution velocity.Stabilizers (e.g., surfactants, polymers)2 to 7-fold increase

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a novel formulation of this compound compared to a reference formulation (e.g., an aqueous suspension).

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle.

  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

2. Formulation Preparation:

  • Test Formulation (e.g., Lipid-Based): Prepare the formulation of this compound at the desired concentration. Ensure homogeneity.

  • Reference Formulation (Aqueous Suspension): Prepare a suspension of this compound in a suitable aqueous vehicle (e.g., 0.5% carboxymethylcellulose).

3. Dosing:

  • Divide the rats into two groups (n=6 per group): Test Formulation Group and Reference Formulation Group.

  • Administer the respective formulations via oral gavage at a dose of 10 mg/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

6. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters for each animal using non-compartmental analysis:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-inf (area under the plasma concentration-time curve from time 0 to infinity)

  • Calculate the relative oral bioavailability (Frel) of the test formulation using the following formula:

    • Frel (%) = (AUC0-inf_test / AUC0-inf_reference) x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome animal_prep Animal Preparation (Fasting) dosing Oral Dosing (Gavage) animal_prep->dosing formulation_prep Formulation Preparation (Test vs. Reference) formulation_prep->dosing sampling Blood Sampling (Time Points) dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Bioavailability Assessment pk_analysis->bioavailability

Caption: Workflow for an in vivo oral bioavailability study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/Variable Bioavailability solubility Poor Solubility? start->solubility formulation Inadequate Formulation? start->formulation metabolism High First-Pass Metabolism? start->metabolism sol_strat Enhance Solubility (Micronization, Formulation) solubility->sol_strat form_opt Optimize Formulation (Lipid-based, SEDDS) formulation->form_opt met_eval Evaluate Metabolism (In vitro assays) metabolism->met_eval

Caption: Troubleshooting logic for low bioavailability.

signaling_pathway pain_stimulus Pain Stimulus nav17 NaV1.7 Channel pain_stimulus->nav17 activates depolarization Membrane Depolarization nav17->depolarization Na+ influx action_potential Action Potential Propagation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal ds1971a This compound ds1971a->nav17 inhibits

Caption: Simplified signaling pathway of NaV1.7 in pain transmission.

References

Technical Support Center: Interpreting Variable Preclinical Outcomes of NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of preclinical studies on NaV1.7 inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do we see such high variability in the preclinical efficacy of NaV1.7 inhibitors?

A1: The variable preclinical outcomes of NaV1.7 inhibitors stem from a combination of factors that can be broadly categorized as pharmacological, biological, and methodological. These include:

  • Pharmacological Properties: Differences in inhibitor selectivity for NaV1.7 over other NaV subtypes, state-dependency (affinity for resting, open, or inactivated states), and pharmacokinetic profiles (e.g., plasma protein binding) can significantly impact efficacy.[1][2][3][4]

  • Biological Complexity: Species-specific differences in NaV1.7 expression and function, the cellular context of the neurons being studied, and the influence of interacting proteins that modulate channel trafficking and gating all contribute to variability.[5][6][7][8][9]

  • Methodological Discrepancies: The choice of preclinical pain model (e.g., inflammatory vs. neuropathic), the dosing regimen (single vs. multiple doses), and the specific behavioral assays used to assess pain can lead to divergent results.[5][6][10][11]

Q2: What are the key differences between rodent and human NaV1.7 that could affect inhibitor efficacy?

A2: There are notable species differences in the expression and pharmacology of NaV1.7 between rodents and humans, which can complicate the translation of preclinical findings. The ratio of NaV1.7 to other NaV subtypes, such as NaV1.8, differs significantly in dorsal root ganglion (DRG) neurons of mice and humans.[7][8] Human DRGs have a much higher relative expression of NaV1.7 compared to mouse DRGs.[8] Furthermore, amino acid sequence variations in the inhibitor binding sites can lead to differences in compound potency. For instance, the IC50 for the NaV1.7-specific drug PF-05089771 is higher for the rat channel than for the mouse and human channels.[5][6]

Q3: How does the choice of preclinical pain model impact the observed efficacy of a NaV1.7 inhibitor?

A3: The choice of pain model is critical, as the role of NaV1.7 can vary depending on the pain etiology. Preclinical studies often utilize inflammatory pain models, whereas clinical trials for NaV1.7 inhibitors have predominantly focused on neuropathic pain.[5][6][10] There is evidence to suggest that NaV1.7 may not be as essential for certain types of neuropathic pain compared to inflammatory pain.[5][6] For example, in some nerve injury models, adult-onset deletion of NaV1.7 does not prevent the development of mechanical allodynia.[2][6]

Q4: What is "target engagement" and how can I measure it in my preclinical studies?

A4: Target engagement refers to the demonstration that a drug candidate interacts with its intended molecular target in a living system. For NaV1.7 inhibitors, this means showing that the compound is binding to and modulating the NaV1.7 channel in vivo. Measuring target engagement is crucial to ensure that a lack of efficacy is not simply due to insufficient drug concentration at the site of action.

Several methods can be used to assess NaV1.7 target engagement:

  • Microneurography: This technique directly records the electrical activity of single nerve fibers and can be used to measure the effect of an inhibitor on nerve firing in response to stimuli.[12]

  • Heat Responsivity: Changes in withdrawal latency to a thermal stimulus can indicate modulation of NaV1.7 activity.[12]

  • Olfactory Functional MRI (fMRI): As NaV1.7 is also expressed in olfactory sensory neurons, fMRI can be used to measure changes in olfactory bulb activity as a surrogate marker of target engagement.[12]

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Experiments

Issue: Unstable Giga-ohm (GΩ) seal.

Possible Cause Troubleshooting Step
Poor cell healthEnsure cells are healthy and not overgrown. Use cells from a fresh passage.
Debris in solutionsFilter all solutions (internal and external) with a 0.22 µm filter.[13]
Dirty pipetteUse freshly pulled pipettes for each recording.
Mechanical vibrationsUse an anti-vibration table and ensure all equipment is stable.[14]
Incorrect pipette pressureApply gentle positive pressure when approaching the cell, then release and apply gentle suction to form the seal.[14][15]

Issue: High series resistance (Rs) or "run-down" of current.

Possible Cause Troubleshooting Step
Incomplete membrane ruptureAfter seal formation, apply brief, strong suction pulses to rupture the membrane completely. The "zap" function on the amplifier can also be used.[15]
Patch resealingMonitor Rs throughout the experiment. If it increases significantly (>20%), the recording may be unstable. Gentle suction may help, but it is often better to obtain a new recording.[14]
Dialysis of intracellular componentsInclude ATP and GTP in the internal solution to help maintain channel function.[14] Consider using the perforated patch technique to minimize dialysis.[14]
In Vivo Behavioral Experiments

Issue: High variability in baseline pain thresholds (von Frey or Hargreaves test).

Possible Cause Troubleshooting Step
Insufficient animal acclimationAllow animals to acclimate to the testing environment for at least 30-60 minutes before starting the experiment.
Inconsistent stimulus applicationEnsure the von Frey filament is applied perpendicularly to the plantar surface of the paw with consistent force and duration.[16] For the Hargreaves test, ensure the heat source is focused on the same area of the paw for each trial.[17][18]
Stressed animalsHandle animals gently and minimize noise and disturbances in the testing room.[19]

Issue: Lack of expected analgesic effect with a NaV1.7 inhibitor.

Possible Cause Troubleshooting Step
Inappropriate pain modelConsider the pain modality being studied. NaV1.7 inhibitors may be more effective in inflammatory pain models than in some neuropathic pain models.[5][6]
Insufficient target engagementConfirm that the administered dose achieves a free plasma concentration that is a sufficient multiple of the in vitro IC50.[4] Consider performing a target engagement study.
Single-dose administrationTolerance or compensatory mechanisms can occur.[10][11] Consider a repeat-dosing paradigm to better mimic clinical scenarios.[6][10]
Species differences in pharmacologyVerify the potency of your inhibitor on the specific rodent species' NaV1.7 channel.[6][9]

Quantitative Data Summary

Table 1: In Vitro Potency of Selected NaV1.7 Inhibitors

CompoundNaV1.7 IC50 (nM)Selectivity over NaV1.5Selectivity over NaV1.8Reference
PF-05089771~28>1000-fold>1000-fold[20]
sTsp1a10.3>100-fold>100-fold[21]
ProTx-II0.3~100 to 500-fold~100 to 500-fold[3]

Note: IC50 values and selectivity can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of a compound on NaV1.7 currents in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human NaV1.7.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[22]

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[22]

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Culture HEK293-hNaV1.7 cells to 50-70% confluency on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Apply a voltage protocol to elicit NaV1.7 currents (e.g., hold at -120 mV and step to various depolarizing potentials).

  • Establish a stable baseline recording.

  • Perfuse the cell with the test compound at various concentrations and record the resulting currents.

  • Wash out the compound with the external solution to check for reversibility.

Hargreaves Test for Thermal Hyperalgesia

Objective: To assess the thermal pain threshold in rodents.

Materials:

  • Hargreaves apparatus.

  • Plexiglass enclosures for the animals.

Procedure:

  • Place the rodent in a plexiglass enclosure on the glass surface of the Hargreaves apparatus.

  • Allow the animal to acclimate for at least 30 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source. A timer will start automatically.

  • The timer stops when the animal withdraws its paw. Record the paw withdrawal latency.[17]

  • To prevent tissue damage, a cut-off time (e.g., 20-35 seconds) should be set.[17]

  • Repeat the measurement several times with at least a 5-minute interval between trials.

Von Frey Test for Mechanical Allodynia

Objective: To measure the mechanical withdrawal threshold in rodents.

Materials:

  • Set of calibrated von Frey filaments.

  • Elevated wire mesh platform.

  • Plexiglass enclosures for the animals.

Procedure:

  • Place the rodent in a plexiglass enclosure on the wire mesh platform.

  • Allow the animal to acclimate for at least 30 minutes.

  • Starting with a filament of low bending force, apply it to the plantar surface of the hind paw until it buckles.[16]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next filament with a higher force. If there is a response, use the next filament with a lower force.[16]

  • The pattern of responses is used to calculate the mechanical withdrawal threshold.

Mandatory Visualizations

Signaling Pathways

NaV17_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., NGF) Receptor Tyrosine Kinase Receptor Growth_Factors->Receptor binds RAS RAS Receptor->RAS activates NaV17 NaV1.7 Increased_Excitability Increased Neuronal Excitability NaV17->Increased_Excitability leads to RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK pERK1/2 ERK->pERK pERK->NaV17 phosphorylates (depolarizing shift in activation)

Caption: MAPK/ERK signaling pathway modulating NaV1.7 function.

NaV17_CRMP2_Trafficking cluster_regulation CRMP2 Regulation cluster_trafficking NaV1.7 Trafficking Cdk5 Cdk5 CRMP2 CRMP2 Cdk5->CRMP2 Phosphorylates (promotes SUMOylation) Fyn Fyn Kinase Fyn->CRMP2 Phosphorylates (inhibits SUMOylation) SUMOylated_CRMP2 SUMOylated CRMP2 CRMP2->SUMOylated_CRMP2 SUMOylation DeSUMOylated_CRMP2 De-SUMOylated CRMP2 SUMOylated_CRMP2->DeSUMOylated_CRMP2 De-SUMOylation NaV17_Surface Surface NaV1.7 SUMOylated_CRMP2->NaV17_Surface Promotes surface expression DeSUMOylated_CRMP2->SUMOylated_CRMP2 Endocytosis_Complex Endocytosis Complex (Numb, Nedd4-2, Eps15) DeSUMOylated_CRMP2->Endocytosis_Complex Recruits Internalized_NaV17 Internalized NaV1.7 NaV17_Surface->Internalized_NaV17 Endocytosis_Complex->NaV17_Surface Induces clathrin-mediated endocytosis

Caption: CRMP2-SUMOylation pathway regulating NaV1.7 trafficking.

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Patch_Clamp Patch-Clamp (IC50, State-dependence) Selectivity_Panel NaV Subtype Selectivity Panel Patch_Clamp->Selectivity_Panel PK_Study Pharmacokinetics (PK) Selectivity_Panel->PK_Study Target_Engagement Target Engagement Assay PK_Study->Target_Engagement Pain_Model Pain Model (e.g., Inflammatory, Neuropathic) Target_Engagement->Pain_Model Behavioral_Assay Behavioral Assay (von Frey, Hargreaves) Pain_Model->Behavioral_Assay PK_PD_Modeling PK/PD Modeling Behavioral_Assay->PK_PD_Modeling Efficacy_Evaluation Efficacy Evaluation PK_PD_Modeling->Efficacy_Evaluation

Caption: Preclinical development workflow for NaV1.7 inhibitors.

References

Validation & Comparative

A Head-to-Head Analysis of NaV1.7 Inhibitors: DS-1971a vs. PF-05089771

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Pain Drug Development

The voltage-gated sodium channel NaV1.7 has long been a promising target for the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has spurred the development of selective NaV1.7 inhibitors, including DS-1971a and PF-05089771. This guide provides a comparative overview of the efficacy of these two compounds, supported by available preclinical and clinical data, to aid researchers in the field of pain drug development.

At a Glance: Key Efficacy and Selectivity Parameters

ParameterThis compoundPF-05089771
Primary Target NaV1.7NaV1.7
Reported In Vivo Efficacy (Neuropathic Pain) Demonstrated robust efficacy in mouse models of neuropathic pain.Showed limited efficacy in clinical trials for painful diabetic neuropathy.
Mechanism of Action Selective inhibitor of NaV1.7.State-dependent and selective inhibitor of NaV1.7.
Clinical Development Stage Has undergone Phase I clinical trials.Development was discontinued (B1498344) by Pfizer after Phase II trials showed a lack of significant analgesic effect.

In-Depth Efficacy Comparison

Preclinical In Vivo Efficacy

This compound has demonstrated significant analgesic effects in preclinical models of neuropathic pain. In a mouse model of neuropathic pain induced by long-term optogenetic stimulation, oral administration of this compound at doses of 10 mg/kg and 100 mg/kg almost completely suppressed pain behaviors.[1] This suggests a potent and dose-dependent analgesic effect in a model of established neuropathic pain.

PF-05089771 , while showing promise in early preclinical studies, ultimately demonstrated a lack of robust efficacy in clinical settings for neuropathic pain.[2] Preclinical studies in rodent models of inflammatory and neuropathic pain have been reported, however, specific quantitative data on the dose-dependent efficacy of PF-05089771 in these models is not as readily available in the public domain, making a direct quantitative comparison with this compound challenging.

Clinical Efficacy

The clinical development of PF-05089771 was halted after Phase II trials for painful diabetic neuropathy failed to show a statistically significant improvement in pain scores compared to placebo.[2] Furthermore, a study in healthy volunteers using a battery of pain models did not demonstrate significant analgesic properties for PF-05089771.[3][4]

This compound has completed Phase I clinical trials, and a Phase II study to evaluate its efficacy and safety for the treatment of diabetic peripheral neuropathic pain has been registered.[5] The results of this trial will be crucial in determining the clinical viability of this compound as a treatment for neuropathic pain.

Mechanism of Action: Targeting the Pain Channel

Both this compound and PF-05089771 are selective inhibitors of the NaV1.7 sodium channel, which is preferentially expressed in peripheral nociceptive neurons. By blocking this channel, these compounds aim to reduce the excitability of these neurons and thereby dampen the transmission of pain signals.

cluster_Nociceptor Nociceptive Neuron cluster_Inhibition Pharmacological Intervention Noxious Stimulus Noxious Stimulus NaV1.7 Activation NaV1.7 Activation Noxious Stimulus->NaV1.7 Activation Action Potential Generation Action Potential Generation NaV1.7 Activation->Action Potential Generation Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS This compound / PF-05089771 This compound / PF-05089771 NaV1.7 Inhibition NaV1.7 Inhibition This compound / PF-05089771->NaV1.7 Inhibition binds to NaV1.7 Inhibition->NaV1.7 Activation blocks

Figure 1. Simplified signaling pathway of NaV1.7 inhibition in nociceptive neurons.

Experimental Methodologies

In Vivo Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Mice

A common preclinical model to assess the efficacy of analgesics against neuropathic pain is the partial sciatic nerve ligation (PSNL) model.

Anesthetize Mouse Anesthetize Mouse Expose Sciatic Nerve Expose Sciatic Nerve Anesthetize Mouse->Expose Sciatic Nerve Ligate Dorsal 1/3-1/2 of Sciatic Nerve Ligate Dorsal 1/3-1/2 of Sciatic Nerve Expose Sciatic Nerve->Ligate Dorsal 1/3-1/2 of Sciatic Nerve Suture Muscle and Skin Suture Muscle and Skin Ligate Dorsal 1/3-1/2 of Sciatic Nerve->Suture Muscle and Skin Post-operative Recovery Post-operative Recovery Suture Muscle and Skin->Post-operative Recovery Behavioral Testing Behavioral Testing Post-operative Recovery->Behavioral Testing (e.g., von Frey test for mechanical allodynia)

Figure 2. Experimental workflow for the Partial Sciatic Nerve Ligation (PSNL) model.

Protocol:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The sciatic nerve of one hind limb is exposed through a small incision. A suture is then used to tightly ligate the dorsal one-third to one-half of the nerve.

  • Closure: The muscle and skin are sutured to close the incision.

  • Post-operative Care: Animals are allowed to recover from surgery and are monitored for their well-being.

  • Behavioral Assessment: Several days to weeks after surgery, the development of neuropathic pain is assessed using behavioral tests, such as the von Frey test to measure mechanical allodynia (pain response to a normally non-painful stimulus).

  • Drug Administration: The test compound (e.g., this compound) is administered, and behavioral testing is repeated at various time points to evaluate its analgesic effect.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

To determine the inhibitory activity of compounds on NaV1.7 channels, the whole-cell patch-clamp technique is employed on cells expressing the channel.

Protocol:

  • Cell Culture: A stable cell line expressing the human NaV1.7 channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -120 mV).

  • Channel Activation: A series of depolarizing voltage steps are applied to activate the NaV1.7 channels, and the resulting sodium currents are recorded.

  • Compound Application: The test compound (e.g., PF-05089771) is applied to the cell at various concentrations.

  • Data Analysis: The effect of the compound on the sodium current is measured, and the concentration-response curve is used to determine the half-maximal inhibitory concentration (IC50).

Conclusion

Based on the currently available data, this compound appears to hold more promise as a potential therapeutic for neuropathic pain compared to PF-05089771. The robust preclinical efficacy of this compound in animal models of neuropathic pain is a significant advantage. However, the ultimate success of this compound will depend on the outcomes of its ongoing and future clinical trials. The disappointing clinical results of PF-05089771, despite its high selectivity for NaV1.7, highlight the challenges in translating preclinical findings to clinical efficacy in the complex field of pain management. Further research and well-designed clinical trials are essential to fully elucidate the therapeutic potential of selective NaV1.7 inhibitors.

References

A Head-to-Head Analysis of DS-1971a and Gabapentin for Neuropathic Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for neuropathic pain, two compounds, DS-1971a and gabapentin (B195806), offer distinct mechanistic approaches to alleviating this debilitating condition. This guide provides a comprehensive comparison of their performance, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Gabapentin

FeatureThis compoundGabapentin
Primary Mechanism of Action Selective inhibitor of the voltage-gated sodium channel NaV1.7Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)
Molecular Target NaV1.7 sodium channelα2δ-1 subunit of VGCCs
Effect on Neuronal Activity Reduces neuronal hyperexcitability by blocking sodium influxModulates calcium influx and reduces the release of excitatory neurotransmitters
Clinical Development Stage (for Neuropathic Pain) Phase 2 Clinical Trial Completed for Diabetic Peripheral Neuropathic Pain (DPNP)Widely approved and prescribed for various neuropathic pain conditions

Mechanism of Action: A Tale of Two Channels

The analgesic effects of this compound and gabapentin stem from their interaction with distinct ion channels crucial for neuronal signaling.

This compound: Targeting the Pain-Specific Sodium Channel NaV1.7

This compound is a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel.[1] NaV1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[2][3] In neuropathic pain states, these channels become overactive, contributing to neuronal hyperexcitability and spontaneous firing, leading to the perception of pain.[4][5] By selectively blocking NaV1.7, this compound aims to dampen this aberrant neuronal activity at its source, thereby reducing pain transmission.[1]

DS1971a_Mechanism cluster_Neuron Nociceptive Neuron This compound This compound NaV1.7 NaV1.7 This compound->NaV1.7 inhibits Na_ion Na+ Influx Action_Potential Action Potential (Pain Signal) Na_ion->Action_Potential leads to Hyperexcitability Neuronal Hyperexcitability Hyperexcitability->NaV1.7 upregulates

Figure 1. Mechanism of Action of this compound.

Gabapentin: Modulating Calcium Channels to Reduce Neurotransmitter Release

Gabapentin's primary mechanism of action involves its binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[6][7] In neuropathic pain, the expression of the α2δ-1 subunit is upregulated in the dorsal horn of the spinal cord, contributing to enhanced calcium influx into presynaptic terminals.[8] This increased calcium concentration facilitates the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, which amplify pain signals.[9] Gabapentin, by binding to the α2δ-1 subunit, is thought to reduce this calcium influx, thereby decreasing the release of these neurotransmitters and dampening the transmission of pain signals across the synapse.[9][10]

Gabapentin_Mechanism cluster_Synapse Synapse Gabapentin Gabapentin a2d-1 α2δ-1 subunit Gabapentin->a2d-1 binds to VGCC VGCC a2d-1->VGCC modulates Ca_Influx Ca2+ Influx a2d-1->Ca_Influx reduces VGCC->Ca_Influx allows Neurotransmitter_Release Excitatory Neurotransmitter Release Ca_Influx->Neurotransmitter_Release triggers Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal promotes

Figure 2. Mechanism of Action of Gabapentin.

Preclinical Efficacy

Both this compound and gabapentin have demonstrated efficacy in animal models of neuropathic pain.

This compound: Preclinical studies have shown that this compound exhibits a highly potent and selective in vitro profile with robust efficacy in vivo.[1]

Gabapentin: Gabapentin has been extensively studied in preclinical models. For instance, in the streptozotocin (B1681764) (STZ)-induced diabetic rat model, a common model for diabetic neuropathy, oral administration of gabapentin has been shown to significantly attenuate mechanical allodynia.[11] One study reported that gabapentin at a dose of 60 mg/kg significantly increased the paw withdrawal threshold in diabetic rats.[12] Another study found that systemic (75 mg/kg, i.p.) and topical (10% gel) gabapentin reversed both static and dynamic mechanical allodynia in STZ-induced diabetic rats.[13]

Table 1: Preclinical Efficacy of Gabapentin in the STZ-Induced Diabetic Neuropathy Rat Model

StudyAnimal ModelGabapentin DoseOutcome MeasureResultCitation
Surcheva et al. (2017)STZ-induced diabetic rats60 mg/kg, p.o.Paw Withdrawal Threshold (PWT)Significantly increased PWT[12]
Wodarski et al. (2016)STZ-induced diabetic rats75 mg/kg, i.p.Paw Withdrawal Threshold (PWT)Reversal of decreased PWT[13]
Wodarski et al. (2016)STZ-induced diabetic rats10% topical gelPaw Withdrawal Threshold (PWT)Significantly increased PWT[13]

Clinical Efficacy and Safety

This compound: A Phase 2, randomized, double-blind, placebo- and active-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound for the treatment of diabetic peripheral neuropathic pain (DPNP) (NCT02962722). While the detailed results of this study have not been fully published, its completion marks a significant step in the clinical development of this novel analgesic.

Gabapentin: Gabapentin is a well-established treatment for various neuropathic pain conditions, including DPNP and postherpetic neuralgia. Numerous clinical trials have demonstrated its efficacy. For example, a meta-analysis of clinical trials in patients with chronic neuropathic pain showed that gabapentin provides a significant reduction in pain intensity compared to placebo. Common adverse events associated with gabapentin include dizziness, somnolence, peripheral edema, and gait disturbance.

Experimental Protocols

To provide a deeper understanding of the data presented, this section outlines the methodologies for key experiments.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

This is a widely used preclinical model to mimic the painful symptoms of diabetic neuropathy.

STZ_Model_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Behavioral Testing (e.g., von Frey test) Acclimatization->Baseline STZ_Injection Streptozotocin (STZ) Injection (e.g., 50-65 mg/kg, i.p.) Baseline->STZ_Injection Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) STZ_Injection->Confirmation Development Development of Neuropathy (2-4 weeks) Confirmation->Development Drug_Administration Drug Administration (this compound or Gabapentin) Development->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for the STZ-Induced Diabetic Neuropathy Model.

Protocol:

  • Animal Selection: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (dissolved in citrate (B86180) buffer) at a dose of 50-65 mg/kg is administered.[14][15]

  • Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.[15]

  • Development of Neuropathy: Animals are typically housed for 2-4 weeks to allow for the development of neuropathic pain symptoms, such as mechanical allodynia.[14]

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) in response to a series of calibrated filaments is determined.

  • Drug Administration: this compound or gabapentin is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Assessment: Behavioral testing is repeated at specified time points after drug administration to evaluate the analgesic effect.

Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition

This in vitro technique is used to measure the effect of a compound on the electrical currents flowing through ion channels in a single neuron.

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293 cells expressing NaV1.7) Start->Cell_Culture Pipette_Prep Prepare Recording Pipette (filled with internal solution) Cell_Culture->Pipette_Prep Seal_Formation Form a High-Resistance Seal (Giga-seal) with the cell membrane Pipette_Prep->Seal_Formation Whole_Cell_Config Rupture the Membrane Patch to achieve whole-cell configuration Seal_Formation->Whole_Cell_Config Baseline_Recording Record Baseline NaV1.7 Currents Whole_Cell_Config->Baseline_Recording Compound_Application Apply this compound Baseline_Recording->Compound_Application Post_Compound_Recording Record NaV1.7 Currents in the presence of the compound Compound_Application->Post_Compound_Recording Data_Analysis Analyze Current Inhibition Post_Compound_Recording->Data_Analysis End End Data_Analysis->End

Figure 4. Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Protocol:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or dorsal root ganglion (DRG) neurons expressing the NaV1.7 channel are used.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane.

  • Seal Formation: Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -120 mV) to keep the NaV1.7 channels in a closed state.

  • Eliciting Currents: The membrane is then depolarized to a specific voltage (e.g., 0 mV) to open the NaV1.7 channels and elicit an inward sodium current.

  • Compound Application: this compound is applied to the cell via the perfusion system.

  • Data Acquisition and Analysis: The sodium currents are recorded before and after the application of this compound to determine the degree of inhibition.[1]

Conclusion

This compound and gabapentin represent two distinct and promising strategies for the management of neuropathic pain. This compound, with its selective targeting of NaV1.7, holds the potential for a more targeted and potentially better-tolerated therapy by focusing on a key channel involved in pain signaling. Gabapentin, a widely used therapeutic, offers proven efficacy through its modulation of calcium channels and neurotransmitter release. The forthcoming results from the Phase 2 clinical trial of this compound will be critical in further defining its clinical utility and how it compares to established treatments like gabapentin. Continued research into both mechanisms will undoubtedly advance the development of more effective and safer analgesics for patients suffering from neuropathic pain.

References

A Comparative Analysis of DS-1971a and Other Selective NaV1.7 Inhibitors for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical and clinical landscape of selective NaV1.7 inhibitors, with a focus on DS-1971a.

The voltage-gated sodium channel NaV1.7 has emerged as a promising, genetically validated target for the treatment of pain. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has spurred the development of selective NaV1.7 inhibitors as a novel class of non-opioid analgesics. This guide provides a comparative overview of this compound, a potent and selective NaV1.7 inhibitor developed by Daiichi Sankyo, and other notable selective NaV1.7 inhibitors that have been in clinical development.

In Vitro Potency and Selectivity

A critical aspect in the development of NaV1.7 inhibitors is achieving high selectivity against other sodium channel isoforms to minimize off-target effects, particularly cardiac (NaV1.5) and central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6) related side effects. The following table summarizes the in vitro inhibitory potency (IC50) of this compound and its key competitors against a panel of human NaV channels.

CompoundNaV1.7 IC50 (nM)NaV1.1 IC50 (nM)NaV1.2 IC50 (nM)NaV1.3 IC50 (nM)NaV1.4 IC50 (nM)NaV1.5 IC50 (nM)NaV1.6 IC50 (nM)NaV1.8 IC50 (nM)
This compound 22.8-1960-----
PF-05089771 11850110>10000>10000>25000160>10000
GDC-0310 0.6---~36~1500~330-
BIIB074 (Vixotrigine) ~140 (use-dependent)~330 (use-dependent)~230 (use-dependent)~200 (use-dependent)~460 (use-dependent)~120 (use-dependent)~260 (use-dependent)~430 (use-dependent)

Preclinical Pharmacokinetics

The pharmacokinetic profiles of these inhibitors in preclinical species provide insights into their potential for clinical development, including oral bioavailability and half-life.

CompoundSpeciesAdministrationBioavailability (%)T1/2 (hours)
This compound MonkeyOral35-
DogOral77-
PF-05089771 RatIV--
DogIV--
GDC-0310 RatIV-5
DogIV-46
MonkeyIV-4.4
BIIB074 (Vixotrigine) RatIV / Oral- / --
DogIV / Oral- / --
MonkeyIV / Oral- / --

In Vivo Efficacy in Preclinical Pain Models

The analgesic potential of these compounds has been evaluated in various rodent models of neuropathic and inflammatory pain.

CompoundAnimal ModelPain TypeEfficacy
This compound Partial Sciatic Nerve Ligation (PSL) in miceNeuropathicDose-dependent suppression of thermal hyperalgesia (ED50 = 0.32 mg/kg, p.o.)[1]
PF-05089771 Inherited Erythromelalgia (IEM) mouse modelNeuropathicReduction in nociceptive events
GDC-0310 Inherited Erythromelalgia (IEM) mouse modelNeuropathicConcentration-dependent reduction in nociceptive events (EC50 = 1.1 µM)[2]
BIIB074 (Vixotrigine) ---

Clinical Development Status

The translation of preclinical efficacy to clinical success has been a significant challenge for selective NaV1.7 inhibitors.

  • This compound (Daiichi Sankyo): Preclinical studies demonstrated a potent and selective in vitro profile with robust in vivo efficacy.[3] Favorable toxicology in mice and monkeys enabled multiple-dose studies in healthy human males up to 1200 mg/day for 14 days.[3] this compound is expected to have efficacy in patients with peripheral neuropathic pain.[3]

  • PF-05089771 (Pfizer): This compound showed a trend for pain reduction in a Phase 2 study for painful diabetic peripheral neuropathy, but it was not statistically significant compared to placebo and was less effective than the active comparator, pregabalin.[4][5] Pfizer has since discontinued (B1498344) the development of PF-05089771.[5]

  • GDC-0310 (Genentech/Xenon Pharmaceuticals): GDC-0310, an acyl-sulfonamide, demonstrated high potency and improved pharmacokinetic properties in preclinical studies. It completed Phase 1 trials, but further development appears to have been halted.

  • BIIB074 (Vixotrigine) (Biogen): In a Phase 2 study for small fiber neuropathy, the 200 mg twice-daily dose met the primary endpoint of a statistically significant reduction in the mean average daily pain score versus placebo. However, a higher 350 mg dose did not meet the primary endpoint. The development for trigeminal neuralgia was also explored.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors are evaluated, the following diagrams illustrate the role of NaV1.7 in nociceptive signaling and a typical workflow for the characterization of selective NaV1.7 inhibitors.

NaV17_Signaling_Pathway Figure 1: Role of NaV1.7 in Nociceptive Signaling cluster_stimulus Noxious Stimuli cluster_neuron Nociceptive Neuron Terminal cluster_transmission Signal Propagation Inflammatory mediators Inflammatory mediators Receptors Receptors Inflammatory mediators->Receptors Mechanical stimuli Mechanical stimuli Mechanical stimuli->Receptors Thermal stimuli Thermal stimuli Thermal stimuli->Receptors Generator_Potential Generator Potential (Subthreshold Depolarization) Receptors->Generator_Potential causes NaV17 NaV1.7 Channel Generator_Potential->NaV17 activates Amplification Amplification of Depolarization NaV17->Amplification mediates Action_Potential Action Potential Threshold Reached Amplification->Action_Potential leads to Signal_to_CNS Signal to CNS (Pain Perception) Action_Potential->Signal_to_CNS propagates Inhibitor Selective NaV1.7 Inhibitor (e.g., this compound) Inhibitor->NaV17 blocks

Figure 1: Role of NaV1.7 in Nociceptive Signaling

Experimental_Workflow Figure 2: Experimental Workflow for NaV1.7 Inhibitor Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_ID Target Identification (NaV1.7) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Electrophysiology Electrophysiology (Patch-Clamp) Hit_to_Lead->Electrophysiology Potency_Selectivity Determine Potency (IC50) & Selectivity vs. other NaV subtypes Electrophysiology->Potency_Selectivity PK_studies Pharmacokinetics (PK) in Rodents & Non-rodents Potency_Selectivity->PK_studies Pain_Models Efficacy in Animal Pain Models (e.g., CCI, PSNL) PK_studies->Pain_Models Behavioral_Testing Behavioral Testing (von Frey, Hargreaves) Pain_Models->Behavioral_Testing Tox_Studies Toxicology Studies Behavioral_Testing->Tox_Studies Phase1 Phase 1 Clinical Trials (Safety & PK in Humans) Tox_Studies->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy in Patients) Phase1->Phase2

Figure 2: Experimental Workflow for NaV1.7 Inhibitor Characterization

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for NaV1.7 Inhibition
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured in appropriate media and conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Cells are held at a holding potential of -120 mV to ensure channels are in the resting state.

    • To assess state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -60 mV) can be used to shift a population of channels to the inactivated state before the test pulse.

    • Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Drug Application: The test compound (e.g., this compound) is perfused onto the cell at various concentrations.

  • Data Analysis: The peak sodium current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

In Vivo Neuropathic Pain Models and Behavioral Testing

1. Chronic Constriction Injury (CCI) Model:

  • Animal: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.

    • The muscle and skin are closed in layers.

  • Post-operative Period: Animals develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, in the ipsilateral hind paw within a week, which can last for several weeks.

2. Partial Sciatic Nerve Ligation (PSNL) Model:

  • Animal: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The sciatic nerve is exposed at the mid-thigh level.

    • The dorsal one-third to one-half of the nerve is tightly ligated with a silk suture.

    • The muscle and skin are closed.

  • Post-operative Period: This procedure induces a rapid and long-lasting neuropathic pain state.

Behavioral Testing:

  • Mechanical Allodynia (von Frey Test):

    • Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The threshold for paw withdrawal is determined using the "up-down" method. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Animals are placed in individual compartments on a glass surface.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The latency to paw withdrawal is measured. A cut-off time is used to prevent tissue damage.

Conclusion

This compound demonstrates a promising preclinical profile as a potent and selective NaV1.7 inhibitor with in vivo efficacy in a neuropathic pain model. Its progression into and successful completion of early-phase clinical trials in healthy volunteers suggests a favorable safety profile. However, the broader landscape of selective NaV1.7 inhibitors is marked by clinical trial failures, highlighting the significant challenge of translating preclinical findings into clinical analgesia. The mixed results of BIIB074 and the discontinuation of PF-05089771 underscore the complexities of targeting this channel for pain relief. Future clinical data for this compound in patient populations will be crucial in determining its potential as a novel non-opioid analgesic.

References

Validating DS-1971a: A Comparative Analysis of a Novel NaV1.7 Selective Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DS-1971a's performance against other selective NaV1.7 inhibitors, supported by experimental data and detailed protocols. This compound has emerged as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.

The discovery of this compound represents a significant advancement in the pursuit of non-opioid analgesics. This small molecule inhibitor has demonstrated a highly potent and selective in vitro profile with robust efficacy in in vivo preclinical studies.[1][2] This guide delves into the validation of this compound as a NaV1.7 selective probe, comparing its key performance indicators with those of other well-characterized NaV1.7 inhibitors, PF-05089771 and JNJ63955918.

Comparative Analysis of NaV1.7 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound, PF-05089771, and JNJ63955918 against various voltage-gated sodium channel subtypes.

Table 1: In Vitro Potency (IC50) Against NaV1.7

CompoundhNaV1.7 (nM)mNaV1.7 (nM)
This compound 22.859.4
PF-05089771 118
JNJ63955918 ~10Not Reported

Table 2: Selectivity Profile of NaV1.7 Inhibitors (IC50 in nM)

ChannelThis compoundPF-05089771JNJ63955918
NaV1.1 Data Not Available850>100-fold selective vs NaV1.7
NaV1.2 Data Not Available110>100-fold selective vs NaV1.7
NaV1.3 Data Not Available11000Data Not Available
NaV1.4 Data Not Available10000>100-fold selective vs NaV1.7
NaV1.5 Data Not Available>10000>1000-fold selective vs NaV1.7
NaV1.6 Data Not Available160>100-fold selective vs NaV1.7
NaV1.8 Data Not Available>10000Data Not Available

Note: While specific IC50 values for a full selectivity panel for this compound are not publicly available, it is described as having a "highly potent selective in vitro profile"[2].

In Vivo Efficacy

This compound has shown significant dose-dependent efficacy in a mouse model of neuropathic pain. In the partial sciatic nerve ligation (PSL) model, oral administration of this compound mitigated thermal hyperalgesia.

Table 3: In Vivo Efficacy of this compound

Animal ModelAssayRoute of AdministrationEffective Dose
Partial Sciatic Nerve Ligation (Mouse)Thermal HyperalgesiaOral0.3 and 1 mg/kg

Signaling Pathways and Experimental Workflows

To visualize the biological context and the process of validating NaV1.7 inhibitors, the following diagrams are provided.

NaV17_Pain_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Axon Axon cluster_SpinalCord Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Transduction Transduction Noxious Stimuli->Transduction Generator Potential Generator Potential Transduction->Generator Potential NaV1.7 NaV1.7 Generator Potential->NaV1.7 Amplification Action Potential Initiation Action Potential Initiation NaV1.7->Action Potential Initiation Action Potential Propagation Action Potential Propagation Action Potential Initiation->Action Potential Propagation Neurotransmitter Release Neurotransmitter Release Action Potential Propagation->Neurotransmitter Release Second-Order Neuron Second-Order Neuron Neurotransmitter Release->Second-Order Neuron Signal to Brain Signal to Brain Second-Order Neuron->Signal to Brain Pain Perception

Caption: Role of NaV1.7 in the pain signaling pathway.

NaV17_Inhibitor_Validation_Workflow cluster_Discovery Discovery & Initial Screening cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Compound Library Compound Library High-Throughput Screening High-Throughput Screening (e.g., FLIPR) Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Electrophysiology Electrophysiology (Patch Clamp) Hit Identification->Electrophysiology Potency Determination (IC50) Potency Determination (IC50) Electrophysiology->Potency Determination (IC50) Selectivity Panel Selectivity Panel (vs. other NaV subtypes) Potency Determination (IC50)->Selectivity Panel Lead Candidate Lead Candidate Selectivity Panel->Lead Candidate Animal Pain Models Animal Pain Models (e.g., PSL) Lead Candidate->Animal Pain Models Efficacy & PK/PD Studies Efficacy & PK/PD Studies Animal Pain Models->Efficacy & PK/PD Studies Preclinical Candidate Preclinical Candidate Efficacy & PK/PD Studies->Preclinical Candidate

Caption: Workflow for the validation of NaV1.7 inhibitors.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition

This protocol is a generalized procedure for assessing the inhibitory activity of compounds on heterologously expressed human NaV1.7 channels.

  • Cell Culture: HEK293 cells stably expressing human NaV1.7 are cultured in appropriate media and maintained at 37°C in a 5% CO2 incubator. For recording, cells are plated onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Recording:

    • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.

    • Whole-cell configuration is established using standard patch-clamp techniques.

    • Cells are voltage-clamped at a holding potential of -120 mV.

    • NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

  • Compound Application:

    • A baseline recording of NaV1.7 current is established.

    • The test compound (e.g., this compound) is then perfused into the recording chamber at various concentrations.

    • The effect of the compound on the peak NaV1.7 current is measured after the current reaches a steady-state level of inhibition.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each compound concentration.

    • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Partial Sciatic Nerve Ligation (PSL) Mouse Model of Neuropathic Pain

This in vivo model is used to evaluate the analgesic efficacy of NaV1.7 inhibitors.[1][3][4]

  • Animals: Adult male C57BL/6 mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Surgical Procedure:

    • Mice are anesthetized with isoflurane.

    • The right sciatic nerve is exposed at the level of the midthigh through a small incision.

    • Approximately one-third to one-half of the dorsal portion of the sciatic nerve is tightly ligated with a 7-0 silk suture.

    • The muscle and skin are then closed in layers.

    • Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Behavioral Testing (Thermal Hyperalgesia):

    • Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).

    • A baseline measurement is taken before surgery.

    • Post-surgery, measurements are taken at various time points (e.g., daily for the first week, then weekly) to confirm the development of thermal hyperalgesia in the ipsilateral paw.

  • Drug Administration and Efficacy Assessment:

    • Once thermal hyperalgesia is established (typically 7-14 days post-surgery), animals are orally administered with either vehicle or this compound at different doses.

    • Paw withdrawal latencies are measured at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

  • Data Analysis:

    • The paw withdrawal latencies are recorded, and the percentage of maximal possible effect (%MPE) is calculated.

    • Dose-response curves are generated to determine the ED50 value.

References

Comparison of Clinical Trial Outcomes: DS-1971a Versus Placebo

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the selective NaV1.7 inhibitor DS-1971a reveals a promising preclinical profile and early clinical investigation focused on safety and tolerability. However, detailed quantitative outcomes from placebo-controlled trials remain largely unpublished in the public domain.

This compound is an investigational compound developed by Daiichi Sankyo, designed as a potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel, a key target in pain signaling pathways. Preclinical evidence has suggested its potential as a novel analgesic for neuropathic pain.

Mechanism of Action: Targeting Pain at the Source

This compound exerts its effect by selectively blocking the NaV1.7 channel. These channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the generation and conduction of pain signals. By inhibiting these channels, this compound aims to reduce the transmission of pain impulses to the central nervous system.

Peripheral Pain Stimulus Peripheral Pain Stimulus NaV1.7 Channel Activation NaV1.7 Channel Activation Peripheral Pain Stimulus->NaV1.7 Channel Activation Action Potential Generation Action Potential Generation NaV1.7 Channel Activation->Action Potential Generation Pain Signal Transmission Pain Signal Transmission Action Potential Generation->Pain Signal Transmission Brain (Pain Perception) Brain (Pain Perception) Pain Signal Transmission->Brain (Pain Perception) This compound This compound This compound->NaV1.7 Channel Activation Inhibits

This compound Mechanism of Action.

Phase I Clinical Trial: Study Design and Methodology

A Phase I clinical trial (EudraCT number: 2014-001800-23; ClinicalTrials.gov ID: NCT02564861) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound.[1] The study was a randomized, double-blind, placebo-controlled, multiple-dose trial.

Experimental Protocol:

  • Participants: The study enrolled 48 healthy male subjects, aged 18 to 55 years.[1]

  • Intervention: Participants were divided into six cohorts of eight subjects. Within each cohort, subjects were randomized to receive either oral doses of this compound or a matching placebo. The study employed a dose-escalation design, starting with a low dose and progressively increasing it in subsequent cohorts.[1]

  • Duration: The treatment period consisted of repeated doses administered for 14 consecutive days.[1]

  • Primary Outcome Measures: The primary endpoint was the assessment of safety and tolerability, evaluated by monitoring the number of participants experiencing at least one Treatment-Emergent Adverse Event (TEAE).[2]

  • Secondary Outcome Measures: Secondary endpoints focused on the pharmacokinetic profile of this compound, including:

    • Cmax: The maximum observed plasma concentration of the drug.[2]

    • Tmax: The time to reach Cmax.[2]

    • AUCtau: The area under the plasma concentration-time curve at steady state.[2]

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (14 Days) cluster_assessment Assessment Enrollment 48 Healthy Male Volunteers Randomization Randomization (6 cohorts of 8) Enrollment->Randomization DS-1971a_Group This compound (Multiple Ascending Doses) Randomization->DS-1971a_Group Placebo_Group Placebo Randomization->Placebo_Group Safety_Tolerability Primary Outcome: Safety & Tolerability (TEAEs) DS-1971a_Group->Safety_Tolerability Pharmacokinetics Secondary Outcomes: Pharmacokinetics (Cmax, Tmax, AUC) DS-1971a_Group->Pharmacokinetics Placebo_Group->Safety_Tolerability

Phase I Clinical Trial Workflow.

Clinical Trial Outcomes: this compound vs. Placebo

Despite the completion of the Phase I study, detailed quantitative data comparing the safety, tolerability, and pharmacokinetic outcomes between the this compound and placebo groups have not been made publicly available in peer-reviewed publications or conference presentations. The available information confirms the trial's execution but does not provide the specific results necessary for a direct quantitative comparison.

Safety and Tolerability:

Without the published data, a summary of the number and types of adverse events for both the this compound and placebo arms cannot be provided.

Pharmacokinetics:

Similarly, the specific pharmacokinetic parameters (Cmax, Tmax, AUC) for the different dose cohorts of this compound and the corresponding data for the placebo group are not available in the public domain.

Conclusion

This compound is a selective NaV1.7 inhibitor that has undergone early-stage clinical evaluation. A Phase I, randomized, placebo-controlled trial was conducted to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers. While the design and methodology of this trial are known, the quantitative results comparing the outcomes in the this compound and placebo groups have not been publicly disclosed. Therefore, a comprehensive, data-driven comparison of the clinical trial outcomes of this compound versus placebo is not possible at this time. Further publication of the clinical trial data is required to enable a thorough evaluation by the scientific community.

References

Assessing the Therapeutic Window of DS-1971a: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of the novel analgesic DS-1971a with established analgesics. The content is supported by preclinical data and detailed experimental methodologies.

This compound is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapeutics.[1] Its mechanism of action, which involves blocking the transmission of pain signals in peripheral nerves, offers the potential for a wider therapeutic window compared to traditional analgesics that often have dose-limiting side effects. This guide summarizes the available preclinical data to assess this potential.

Quantitative Comparison of Therapeutic Windows

The therapeutic window of a drug is a measure of its safety, representing the range between the effective dose and the dose at which toxicity occurs. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50). A higher TI indicates a wider margin of safety.

The following table summarizes preclinical data for this compound and common analgesics in mouse models. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources. The therapeutic index for this compound is estimated based on the No-Observed-Adverse-Effect Level (NOAEL) from chronic toxicity studies, as specific LD50 data from acute toxicity studies were not available in the reviewed literature.

AnalgesicMechanism of ActionPreclinical Model (Mouse)Effective Dose (ED50) (mg/kg)Toxic Dose (TD50/LD50) (mg/kg)Therapeutic Index (TI) (TD50/ED50 or LD50/ED50)
This compound Selective NaV1.7 InhibitorNeuropathic Pain ModelsN/A>1000 (NOAEL, chronic)[1]N/A
Morphine µ-Opioid Receptor AgonistHot Plate Test5.73 - 8.98 (s.c.)[2]212 - 882 (s.c.)[3]~24 - 154
Oxycodone µ-Opioid Receptor AgonistTail Flick Test11.1 (p.o.)[4]320 (i.p.)[5]~29
Ibuprofen Non-selective COX InhibitorPhenylquinone-induced Writhing82.2 (p.o.)[6]>2000 (oral LD50)[7]>24
Acetaminophen Primarily COX-2 inhibition in CNSWrithing TestN/A~338 - 571 (oral LD50)N/A

Note: The route of administration (s.c. - subcutaneous, p.o. - oral, i.p. - intraperitoneal) significantly impacts drug exposure and subsequent efficacy and toxicity. Direct comparison of TI values should be made with caution. N/A indicates that specific data was not available in the reviewed literature.

Experimental Protocols

The data presented in the table above is derived from various preclinical studies. The following are detailed methodologies for the key experiments cited.

Analgesia Assessment

1. Hot Plate Test: This method is used to evaluate the thermal nociceptive threshold in response to a heated surface.

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (typically 52-55°C).

    • A mouse is placed on the heated surface, and a timer is started.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[2]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The ED50 is determined by testing various doses of the analgesic and measuring the dose at which 50% of the animals show a significant increase in pain latency compared to a control group.

2. Tail Flick Test: This test measures the latency of a mouse to withdraw its tail from a noxious heat stimulus.

  • Apparatus: A tail flick apparatus that focuses a beam of radiant heat onto the tail.

  • Procedure:

    • The mouse is gently restrained, and its tail is positioned in the path of the heat source.

    • The heat source is activated, and the time taken for the mouse to flick its tail away from the heat is recorded.

    • A cut-off time is used to avoid tissue damage.

    • The ED50 is calculated as the dose of the analgesic that produces a 50% increase in the baseline tail-flick latency.

3. Phenylquinone-induced Writhing Test: This is a model of visceral pain.

  • Procedure:

    • Mice are administered the test analgesic at various doses.

    • After a set time, a solution of phenylquinone is injected intraperitoneally to induce a writhing response (abdominal contractions and stretching).

    • The number of writhes is counted for a specific period.

    • The ED50 is the dose of the analgesic that reduces the number of writhes by 50% compared to a control group.[6]

Toxicity Assessment

1. Acute Toxicity (LD50 Determination): This study determines the dose of a substance that is lethal to 50% of the test animals.

  • Procedure:

    • Groups of animals (typically mice or rats) are administered single doses of the test substance at several dose levels.

    • The animals are observed for a set period (e.g., 24 hours to 14 days) for mortality and clinical signs of toxicity.

    • The LD50 is calculated using statistical methods, such as probit analysis.

    • Modern approaches, such as the up-and-down procedure, aim to reduce the number of animals used.

2. No-Observed-Adverse-Effect Level (NOAEL) Determination: This is the highest dose of a substance at which no adverse effects are observed in a chronic toxicity study.

  • Procedure:

    • Animals are administered the test substance daily for an extended period (e.g., 6 or 9 months).

    • A thorough examination of the animals' health, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology, is conducted.

    • The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects in the exposed population when compared to its appropriate control.

Visualizing the Science

To further illustrate the concepts discussed, the following diagrams visualize the signaling pathway of this compound and a general workflow for assessing the therapeutic window.

This compound Signaling Pathway cluster_0 Peripheral Nociceptive Neuron cluster_1 This compound Intervention Pain Stimulus Pain Stimulus NaV1.7 Channel (Open) NaV1.7 Channel (Open) Pain Stimulus->NaV1.7 Channel (Open) Activates Na+ Influx Na+ Influx NaV1.7 Channel (Open)->Na+ Influx Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS This compound This compound NaV1.7 Channel (Blocked) NaV1.7 Channel (Blocked) This compound->NaV1.7 Channel (Blocked) Selectively Blocks No Na+ Influx No Na+ Influx NaV1.7 Channel (Blocked)->No Na+ Influx No Action Potential No Action Potential No Na+ Influx->No Action Potential

Caption: Signaling pathway of this compound as a NaV1.7 inhibitor.

Therapeutic Window Assessment Workflow cluster_0 Efficacy Studies cluster_1 Toxicity Studies cluster_2 Therapeutic Window Calculation A Dose-Response for Analgesia (e.g., Hot Plate, Tail Flick) B Determine Effective Dose 50 (ED50) A->B G Calculate Therapeutic Index (TI = LD50/ED50 or TD50/ED50) B->G C Acute Toxicity Study (Single High Doses) D Determine Lethal Dose 50 (LD50) or Toxic Dose 50 (TD50) C->D D->G E Chronic Toxicity Study (Repeated Dosing) F Determine No-Observed-Adverse-Effect Level (NOAEL) E->F F->G Inform Safety Margin

References

DS-1971a's potential advantages over current neuropathic pain treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical data suggests DS-1971a, a potent and selective NaV1.7 inhibitor, may offer a significant therapeutic advantage over established neuropathic pain treatments. This comparison guide synthesizes the available evidence for researchers, scientists, and drug development professionals, providing a clear-eyed view of the potential of this emerging compound.

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant clinical challenge. Current therapeutic options, including gabapentinoids, tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), often provide only partial relief and are frequently associated with dose-limiting side effects. The scientific community is actively seeking novel mechanisms of action that can deliver superior efficacy and an improved safety profile. This compound, developed by Daiichi Sankyo, has emerged as a promising candidate by selectively targeting the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways.[1]

Mechanism of Action: A Targeted Approach

This compound's potential advantage lies in its highly selective inhibition of the NaV1.7 sodium channel.[1] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of pain signals. Genetic studies in humans have validated NaV1.7 as a critical pain target; individuals with loss-of-function mutations in the gene encoding NaV1.7 are largely insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes. By specifically blocking this channel, this compound aims to dampen the hyperexcitability of sensory neurons that underlies neuropathic pain, without affecting other essential physiological processes mediated by different sodium channel subtypes.

In contrast, current treatments have broader mechanisms of action. Gabapentinoids, such as pregabalin, are thought to exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters. TCAs, like amitriptyline, and SNRIs, such as duloxetine, modulate pain by increasing the synaptic levels of norepinephrine (B1679862) and serotonin (B10506) in the central nervous system, which enhances descending inhibitory pain pathways. While effective to some extent, their lack of specificity can lead to a range of off-target effects.

cluster_DS1971a This compound Pathway Nerve Injury Nerve Injury Increased NaV1.7 Expression/Activity Increased NaV1.7 Expression/Activity Nerve Injury->Increased NaV1.7 Expression/Activity leads to Nociceptor Hyperexcitability Nociceptor Hyperexcitability Increased NaV1.7 Expression/Activity->Nociceptor Hyperexcitability causes Reduced Pain Reduced Pain Ectopic Firing Ectopic Firing Nociceptor Hyperexcitability->Ectopic Firing results in Pain Signal Transmission Pain Signal Transmission Ectopic Firing->Pain Signal Transmission amplifies This compound This compound This compound->Increased NaV1.7 Expression/Activity selectively blocks Inhibition Inhibition

Figure 1: Simplified signaling pathway of this compound in neuropathic pain.

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies are crucial for establishing proof-of-concept and predicting clinical potential. While direct comparative preclinical studies between this compound and older drugs are not publicly available, we can compare their reported efficacy in similar well-established animal models of neuropathic pain, such as the spinal nerve ligation (SNL) and chronic constriction injury (CCI) models.

Data Presentation: Preclinical Efficacy in Rodent Models of Neuropathic Pain

CompoundAnimal ModelKey Efficacy EndpointObserved Effect
This compound Spinal Nerve Ligation (Mouse)Reversal of Mechanical AllodyniaRobust and dose-dependent reversal of mechanical allodynia.
Pregabalin Spinal Nerve Ligation (Rat)Reversal of Mechanical AllodyniaSignificant reversal of tactile allodynia.
Duloxetine Streptozotocin-induced Diabetic Neuropathy (Rat)Attenuation of Mechanical AllodyniaSignificant attenuation of mechanical allodynia.
Amitriptyline Chronic Constriction Injury (Rat)Alleviation of Thermal HyperalgesiaSignificant alleviation of thermal hyperalgesia.

Note: This table provides a qualitative summary based on available literature. Direct comparison is limited by variations in experimental protocols across different studies.

Experimental Protocols: A Look at the Methodology

To ensure a thorough understanding of the preclinical findings, it is essential to detail the experimental methodologies employed.

Key Experiment: Assessment of Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Model

  • Animal Model: The SNL model is a widely used surgical model that mimics the symptoms of peripheral nerve injury-induced neuropathic pain. In this model, the L5 spinal nerve of the rodent is tightly ligated, leading to the development of persistent mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw.

  • Behavioral Testing: Mechanical allodynia is quantified using the von Frey test. Animals are placed in a testing chamber with a mesh floor, allowing access to the plantar surface of their hind paws. Calibrated von Frey filaments of increasing stiffness are applied to the paw, and the paw withdrawal threshold (the filament force at which the animal withdraws its paw) is determined. A lower withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates the presence of mechanical allodynia.

  • Drug Administration and Evaluation: this compound or a vehicle control is administered to the animals (typically orally). The von Frey test is then performed at various time points after drug administration to assess the compound's ability to reverse the established allodynia. The percentage reversal of allodynia is often calculated to quantify the drug's efficacy.

cluster_workflow Preclinical Experimental Workflow Animal Model Induction Animal Model Induction Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Induction->Baseline Behavioral Testing Spinal Nerve Ligation Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration von Frey Test Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing This compound or Vehicle Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis von Frey Test at multiple time points Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination Statistical Comparison

Figure 2: General experimental workflow for preclinical neuropathic pain studies.

Potential Advantages of this compound

Based on its mechanism of action and preclinical profile, this compound presents several potential advantages over current neuropathic pain treatments:

  • Higher Specificity and Potentially Better Tolerability: By selectively targeting NaV1.7, this compound may avoid the central nervous system side effects commonly associated with TCAs and SNRIs (e.g., drowsiness, dizziness, cognitive impairment) and the systemic side effects of gabapentinoids (e.g., edema, weight gain).

  • Novel Mechanism of Action: For patients who do not respond to or cannot tolerate existing therapies, this compound offers a completely different therapeutic approach, potentially providing relief where other treatments have failed.

  • Potential for Disease Modification: While current treatments primarily manage symptoms, the role of NaV1.7 in neuronal hyperexcitability raises the possibility that its early and effective inhibition could have longer-term benefits on the underlying pathophysiology of neuropathic pain, a hypothesis that requires further investigation.

Conclusion and Future Directions

The preclinical evidence for this compound is compelling, positioning it as a potentially transformative treatment for neuropathic pain. Its high selectivity for NaV1.7 offers a promising strategy to achieve significant analgesia with a potentially improved side effect profile compared to current standards of care. However, it is crucial to acknowledge that preclinical success does not always translate to clinical efficacy.

The next critical steps for this compound will be to demonstrate its safety and efficacy in well-designed clinical trials in patients with various neuropathic pain conditions. Researchers and clinicians will be keenly observing the outcomes of these trials to determine if the preclinical promise of this novel NaV1.7 inhibitor can be realized in a clinical setting, ultimately offering new hope to millions of patients suffering from this debilitating condition.

References

Safety Operating Guide

Safe Disposal and Handling of DS-1971a: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal and handling of DS-1971a, a potent and selective NaV1.7 inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

This compound requires careful handling to mitigate potential health risks. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).

Hazard CategoryPictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)
alt text
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)
alt text
P273: Avoid release to the environment. P391: Collect spillage.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1]

II. Proper Disposal Protocol for this compound

The primary disposal route for this compound is through an approved waste disposal plant. The following step-by-step workflow outlines the mandatory procedure for its disposal.

cluster_preparation Step 1: Preparation for Disposal cluster_documentation Step 2: Documentation cluster_disposal Step 3: Final Disposal prep1 Ensure this compound is in a securely sealed and properly labeled container. prep2 Segregate from incompatible waste streams. prep1->prep2 doc1 Complete all necessary waste disposal forms. prep2->doc1 Proceed to Documentation doc2 Include Safety Data Sheet (SDS) with the shipment. doc1->doc2 disp1 Transfer to an approved and licensed hazardous waste disposal facility. doc2->disp1 Proceed to Disposal disp2 Confirm receipt and disposal with a certificate of destruction. disp1->disp2

Caption: Workflow for the proper disposal of this compound.

III. Experimental Context and Chemical Properties

This compound is identified as a selective inhibitor of the NaV1.7 sodium channel, which has been a target for the development of novel analgesics.[2][3] Preclinical studies have indicated a favorable toxicological profile.[3] Understanding the metabolic pathways of this compound is crucial for safety assessment. It is known to be a substrate for both cytochrome P450 and aldehyde oxidase, with species-specific differences in its metabolism.[4] In human studies, P450-mediated monoxidized metabolites M1 and M2 were identified as the major metabolites in plasma.[5] The formation of a human disproportionate metabolite, M1, is mediated by CYP2C8.[6][5] These factors do not alter the fundamental disposal requirements but underscore the importance of containing the compound and its metabolites to prevent environmental release.

References

Essential Safety and Logistical Information for Handling DS-1971a

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DS-1971a is not publicly available. This guide is based on best practices for handling potent, non-radiolabeled research compounds and general safety protocols for chemicals with similar structures, such as sulfonamides, pyrazoles, and pyrimidines. A thorough risk assessment should be conducted before handling any chemical.

This compound is a potent and selective NaV1.7 inhibitor that has been investigated for the treatment of neuropathic pain. Preclinical studies and early clinical trials have suggested a favorable toxicological profile. However, as with any potent pharmaceutical compound, appropriate safety precautions are paramount to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to potent research compounds. The level of PPE should be determined by a comprehensive risk assessment that considers the quantity of the compound being handled, its physical form (e.g., solid, solution), and the specific laboratory procedure.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a solid) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleevesHigh risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is essential.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.
General Laboratory Handling - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile)Basic protection against accidental contact.

Operational Plan

A clear and concise operational plan is critical for the safe handling of this compound. The following step-by-step guidance should be adapted to specific experimental protocols.

1. Pre-Experiment Preparation:

  • Consult Safety Information: In the absence of a specific SDS for this compound, review the SDS for structurally similar compounds.

  • Conduct a Risk Assessment: Evaluate the specific hazards associated with the planned experiment.

  • Prepare the Work Area: Ensure a certified chemical fume hood is used for all manipulations of solid this compound. Decontaminate the work surface before and after use.

  • Assemble a Spill Kit: Have a spill kit readily available that is appropriate for a solid chemical.

2. Handling Procedures:

  • Don Appropriate PPE: Select and put on PPE as determined by the risk assessment.

  • Perform Experiment:

    • When weighing the solid compound, use a containment device such as a ventilated balance enclosure or a chemical fume hood.

    • Handle all solutions of this compound within a fume hood.

    • Use dedicated glassware and equipment.

3. Post-Experiment Procedures:

  • Decontamination: Clean all equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doff PPE: Remove PPE in the correct sequence to avoid self-contamination.

  • Waste Segregation and Labeling: Collect all contaminated materials in designated, sealed waste containers.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

    • Label the container as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE:

    • Dispose of all used PPE, including gloves, lab coats, and sleeves, as hazardous waste.

  • Disposal Vendor:

    • All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_info Review Safety Info & Conduct Risk Assessment prep_area Prepare & Decontaminate Work Area prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handling_weigh Weigh Solid in Containment prep_ppe->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment post_decon Decontaminate Equipment & Surfaces handling_experiment->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_waste Segregate & Label Waste post_doff->post_waste disposal_collection Store Waste in Designated Area post_waste->disposal_collection disposal_vendor Arrange for Licensed Waste Disposal disposal_collection->disposal_vendor

Caption: Workflow for Safe Handling of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.